ARV-393
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
2851885-95-3 |
|---|---|
分子式 |
C46H53ClFN9O7 |
分子量 |
898.4 g/mol |
IUPAC 名称 |
2-[6-[[5-chloro-2-[4-[3-[4-[2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]cyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]amino]-2-oxo-1-propan-2-ylquinolin-3-yl]oxy-N-methylacetamide |
InChI |
InChI=1S/C46H53ClFN9O7/c1-25(2)57-36-7-4-28(18-27(36)19-38(45(57)62)63-24-40(59)49-3)51-42-35(47)22-50-46(53-42)55-16-12-30(13-17-55)64-31-20-29(21-31)54-14-10-26(11-15-54)32-5-6-33-34(41(32)48)23-56(44(33)61)37-8-9-39(58)52-43(37)60/h4-7,18-19,22,25-26,29-31,37H,8-17,20-21,23-24H2,1-3H3,(H,49,59)(H,50,51,53)(H,52,58,60) |
InChI 键 |
ZOGOEUHUEFKKTD-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Introduction: Overcoming Resistance in Prostate Cancer
An In-depth Technical Guide to the Mechanism of Action of Bavdegalutamide (B8270050) (ARV-110)
Androgen Receptor (AR) signaling is the primary driver of prostate cancer progression.[1] Therapies for metastatic castration-resistant prostate cancer (mCRPC) have historically focused on inhibiting this pathway, either by reducing androgen levels (e.g., abiraterone) or by blocking the androgen receptor directly (e.g., enzalutamide).[1][2] However, the efficacy of these treatments is often short-lived due to the development of resistance.[3][4] Common resistance mechanisms include AR gene amplification, overexpression, point mutations in the ligand-binding domain, and the expression of AR splice variants that may lack the ligand-binding domain.[3][5] These alterations can reactivate the AR signaling pathway, rendering conventional inhibitors ineffective.[5][6]
This therapeutic challenge has driven the development of novel strategies that go beyond simple inhibition. Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to eliminate the AR protein entirely, thereby addressing the root cause of resistance driven by AR alterations.[3][5]
Core Mechanism of Action: Targeted Protein Degradation
Bavdegalutamide operates via a novel mechanism of action: targeted protein degradation. Unlike inhibitors that merely block a protein's function, bavdegalutamide hijacks the cell's own ubiquitin-proteasome system (UPS) to selectively tag the Androgen Receptor for destruction.[7][8]
Bavdegalutamide is a heterobifunctional small molecule composed of three key parts:
-
A ligand that binds to the Androgen Receptor.[1]
-
A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
-
A linker that connects these two ligands.[9]
The mechanism unfolds in a catalytic cycle:
-
Ternary Complex Formation: Bavdegalutamide simultaneously binds to the AR and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex (AR-Bavdegalutamide-CRBN).[1][7]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the AR, tagging it with a polyubiquitin (B1169507) chain.[1][7]
-
Proteasomal Degradation: The polyubiquitinated AR is then recognized by the 26S proteasome, which unfolds and degrades the receptor into small peptides.[1]
-
Catalytic Recycling: After inducing ubiquitination, bavdegalutamide is released and can bind to another AR protein, repeating the cycle. This catalytic nature means a single molecule of bavdegalutamide can induce the degradation of multiple AR proteins, distinguishing its pharmacology from that of traditional inhibitors which require 1:1 stoichiometric occupancy.[1]
This degradation-based approach offers a key advantage: by removing the entire protein, it can overcome resistance mechanisms based on AR overexpression, mutations, or amplification.[6]
Quantitative Data Summary
Bavdegalutamide has demonstrated potent and selective degradation of the Androgen Receptor across preclinical models and in clinical trials.
Table 1: In Vitro Efficacy
| Parameter | Cell Line | Value | Citation |
| DC₅₀ (50% Degradation Conc.) | Various Prostate Cancer Lines | ~1 nM | [3][4][10] |
| AR Degradation | LNCaP Cells | Dose-dependent | [10] |
| AR Degradation | VCaP Cells | Time-dependent | [10] |
| Downstream Effect | VCaP Cells | Suppression of PSA expression | [3][10] |
| Cellular Effect | VCaP Cells | Inhibition of proliferation | [2][3] |
| Cellular Effect | VCaP Cells | Induction of apoptosis | [1][2][3] |
Table 2: In Vivo Preclinical Efficacy
| Model | Dosage | Result | Citation |
| Mouse Xenograft | 1 mg/kg PO QD | >90% AR degradation | [3][4][10] |
| Enzalutamide-resistant VCaP Tumor Model | 3 mg/kg | 70% Tumor Growth Inhibition (TGI) | [10] |
| Enzalutamide-resistant VCaP Tumor Model | 10 mg/kg | 60% Tumor Growth Inhibition (TGI) | [10] |
| Enzalutamide-resistant Models | Not specified | Robust tumor growth inhibition | [1][3] |
Table 3: Clinical Trial Efficacy (Phase 1/2, NCT03888612)
| Patient Population (mCRPC) | Metric | Result | Citation |
| Biopsy of metastatic lesion (1 patient) | AR Level Reduction | 70-90% reduction after 6 weeks | [8] |
| Patients with AR T878A/S and/or H875Y mutations | PSA₅₀ (≥50% PSA decline) | 46% of patients responded | [11] |
| Patients without T878A/S or H875Y mutations | PSA₅₀ (≥50% PSA decline) | 10% of patients responded | [11] |
| Patients with AR T878A/S and/or H875Y mutations | RECIST Response | 2 confirmed partial responses | [11] |
Experimental Protocols
The mechanism and efficacy of bavdegalutamide were validated through a series of key experiments.
Protocol 1: In Vitro AR Degradation Assay
-
Objective: To determine the concentration-dependent degradation of AR by bavdegalutamide.
-
Methodology:
-
Cell Seeding: VCaP prostate cancer cells are seeded in multi-well plates and allowed to adhere overnight.[5]
-
Compound Treatment: Cells are treated with a range of concentrations of bavdegalutamide (e.g., 0.01 nM to 300 nM) or vehicle control (DMSO) for a fixed period (e.g., 24 hours).[10]
-
Cell Lysis: After incubation, cells are washed with PBS and lysed to extract total protein.
-
Western Blotting: Protein concentration is quantified, and equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for the Androgen Receptor and a loading control (e.g., β-actin).
-
Quantification: The intensity of the AR band is measured and normalized to the loading control. The DC₅₀ value is calculated as the concentration of bavdegalutamide that results in a 50% reduction in the AR protein level compared to the vehicle control.
-
Protocol 2: In Vivo Xenograft Tumor Model
-
Objective: To evaluate the in vivo efficacy of orally administered bavdegalutamide on tumor growth and AR protein levels.
-
Methodology:
-
Tumor Implantation: Immunocompromised mice (e.g., SCID) are subcutaneously implanted with prostate cancer cells (e.g., VCaP) or patient-derived xenograft (PDX) fragments.[1][3]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 150-200 mm³).
-
Treatment: Mice are randomized into groups and treated daily with oral gavage of vehicle control, enzalutamide (B1683756), or varying doses of bavdegalutamide (e.g., 1, 3, 10 mg/kg).[3][10]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised. A portion is flash-frozen for protein analysis (Western Blot or ELISA to quantify AR levels), and another portion may be fixed for immunohistochemistry.
-
Efficacy Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in treated groups to the vehicle control group.
-
Protocol 3: Phase 1/2 Clinical Trial (NCT03888612)
-
Objective: To determine the safety, tolerability, recommended Phase 2 dose (RP2D), and anti-tumor activity of bavdegalutamide in patients with mCRPC.[11][12]
-
Methodology:
-
Patient Population: Enrollment of patients with mCRPC whose disease has progressed after treatment with at least two prior therapies, including enzalutamide and/or abiraterone.[11][12]
-
Study Design: A dose-escalation (Phase 1) and dose-expansion (Phase 2) study. Phase 1 followed a 3+3 design to determine the maximum tolerated dose (MTD) and RP2D.[11][12] Phase 2 enrolled patients into biomarker-defined subgroups (e.g., based on specific AR mutations).[11]
-
Treatment: Patients received bavdegalutamide orally once daily.[12]
-
Endpoints:
-
Biomarker Analysis: Circulating tumor DNA (ctDNA) was analyzed to identify AR mutations and correlate them with clinical response. Tumor biopsies were taken in some patients to directly measure AR degradation.[8][11]
-
Conclusion: A New Paradigm in Prostate Cancer Treatment
Bavdegalutamide (ARV-110) represents a paradigm shift in targeting the Androgen Receptor in prostate cancer. By inducing the degradation of AR, it addresses key mechanisms of resistance to standard-of-care inhibitors.[6] Its catalytic mechanism allows for potent and sustained elimination of both wild-type and clinically relevant mutant AR proteins.[1][2] Preclinical data demonstrated superior activity over standard inhibitors, and clinical trial results have confirmed its safety and significant anti-tumor activity in a heavily pretreated patient population, particularly those with specific AR mutations that confer resistance to other therapies.[1][11][14] Bavdegalutamide's novel mechanism of action holds the potential to significantly improve outcomes for patients with advanced prostate cancer.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. urotoday.com [urotoday.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. ascopubs.org [ascopubs.org]
- 5. benchchem.com [benchchem.com]
- 6. Arvinas Presents New Preclinical Data on Oral Androgen Receptor PROTAC® ARV-110 at ASCO 2018 Genitourinary Cancers Symposium | Arvinas [ir.arvinas.com]
- 7. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nursingcenter.com [nursingcenter.com]
- 9. researchgate.net [researchgate.net]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. PROTAC-Based AR Degrader's Impact on Prostate Cancer [oncodna.com]
- 14. news-medical.net [news-medical.net]
The Discovery and Development of ARV-393 (Zaloblideg): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ARV-393, also known as zaloblideg, is a potent and orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade the B-cell lymphoma 6 (BCL6) protein. BCL6 is a key transcriptional repressor and a well-validated oncogenic driver in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL). Developed by Arvinas, this compound represents a novel therapeutic strategy that leverages the cell's own ubiquitin-proteasome system to eliminate BCL6, rather than simply inhibiting its function. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of this compound.
Introduction to BCL6 and the PROTAC Approach
The B-cell lymphoma 6 (BCL6) gene encodes a transcriptional repressor that is crucial for the formation of germinal centers during the normal immune response. However, its deregulated expression, often due to genetic translocations or mutations, is a hallmark of several types of non-Hodgkin's lymphoma (NHL), where it promotes cancer cell survival, proliferation, and genomic instability.[1][2] The traditional approach of developing small molecule inhibitors against transcription factors like BCL6 has been challenging.
PROTAC technology offers an alternative and powerful approach. PROTACs are heterobifunctional molecules with two key domains: one that binds to a target protein (in this case, BCL6) and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Discovery of this compound
The discovery of this compound was the result of a dedicated medicinal chemistry campaign aimed at identifying a potent and orally bioavailable BCL6-targeting PROTAC.[3] This effort led to the identification of this compound, a molecule that efficiently recruits BCL6 and the E3 ligase cereblon (CRBN) to form a ternary complex, leading to the rapid and robust degradation of the BCL6 protein.[3]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery. The molecule acts as a bridge, bringing the BCL6 protein into close proximity with the E3 ubiquitin ligase, cereblon. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BCL6. The polyubiquitinated BCL6 is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple BCL6 proteins.
Preclinical Development
A comprehensive preclinical program has been conducted to evaluate the efficacy and safety of this compound in various lymphoma models.
In Vitro Studies
This compound has demonstrated potent and rapid degradation of BCL6 in multiple DLBCL and Burkitt lymphoma (BL) cell lines, with DC50 (concentration for 50% degradation) and GI50 (concentration for 50% growth inhibition) values of less than 1 nM.[3][4]
In Vivo Studies
Monotherapy:
In various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of NHL, orally administered this compound has shown dose-responsive tumor growth inhibition, leading to tumor stasis or regression.[5][6]
Combination Therapies:
The preclinical efficacy of this compound has been evaluated in combination with standard-of-care and other therapeutic agents.
-
With Glofitamab (a CD20xCD3 bispecific antibody): In a humanized high-grade B-cell lymphoma (HGBCL) CDX model, the combination of this compound and glofitamab resulted in significantly enhanced tumor growth inhibition (TGI) compared to either agent alone.[7]
-
With R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone): The combination of this compound with R-CHOP is also being investigated in preclinical models.
Preclinical Data Summary
| Study Type | Model | Treatment | Key Findings |
| In Vitro | DLBCL and BL cell lines | This compound | DC50 and GI50 values <1 nM[3][4] |
| In Vivo | NHL CDX and PDX models | This compound Monotherapy | Dose-responsive tumor growth inhibition, stasis, or regression[5][6] |
| In Vivo | Humanized HGBCL CDX model | This compound (3 mg/kg) + Glofitamab | 91% Tumor Growth Inhibition (TGI)[7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols based on commonly used methods in the field.
Cell Line-Derived Xenograft (CDX) Model
-
Cell Culture: DLBCL cell lines (e.g., SU-DHL-6, OCI-Ly1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice) are used to prevent rejection of human cells.
-
Tumor Implantation: A suspension of lymphoma cells (typically 5-10 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width^2)/2 is commonly used to calculate tumor volume. For cell lines expressing luciferase, tumor burden can be monitored non-invasively using bioluminescence imaging.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment groups. This compound is typically administered orally once or twice daily. Combination agents are administered according to their established protocols.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. BCL6 protein levels in tumor tissue can be assessed at the end of the study by Western blot or immunohistochemistry to confirm target degradation.
Western Blot for BCL6 Degradation
-
Protein Extraction: Tumor tissue or cell pellets are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for BCL6 overnight at 4°C. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified using densitometry software.
Immunohistochemistry (IHC) for BCL6
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the BCL6 antigen.
-
Blocking: Endogenous peroxidase activity is blocked, and non-specific binding sites are blocked with a serum-free protein block.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against BCL6.
-
Detection System: A polymer-based detection system with an HRP-conjugated secondary antibody is used.
-
Chromogen: The signal is developed using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Analysis: The slides are dehydrated, mounted, and analyzed under a microscope to assess the intensity and localization of BCL6 staining.
BCL6 Signaling Pathway in DLBCL
BCL6 acts as a master regulator, repressing a multitude of genes involved in cell cycle control, DNA damage response, apoptosis, and differentiation. Its sustained activity in DLBCL is critical for maintaining the malignant phenotype.
Clinical Development
This compound is currently being evaluated in a Phase 1, first-in-human, multicenter, open-label, dose-escalation and expansion study in adult patients with relapsed or refractory B-cell non-Hodgkin's lymphoma (NCT06393738).
Study Design
-
Phase: 1
-
Primary Objectives:
-
To evaluate the safety and tolerability of this compound.
-
To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).
-
-
Secondary Objectives:
-
To characterize the pharmacokinetic (PK) profile of this compound.
-
To evaluate the pharmacodynamic (PD) effects of this compound, including BCL6 protein degradation.
-
To assess the preliminary anti-tumor activity of this compound.
-
-
Patient Population: Adults with relapsed or refractory B-cell NHL who have received at least two prior lines of systemic therapy.
Clinical Trial Schema
Future Directions
The development of this compound is a significant advancement in the field of targeted protein degradation and offers a promising new therapeutic option for patients with B-cell malignancies. Future research will focus on completing the Phase 1 study and moving into later-stage clinical trials, both as a monotherapy and in combination with other anti-cancer agents. The broad applicability of the PROTAC platform suggests that this approach may be extended to other historically "undruggable" targets in oncology and beyond.
Conclusion
This compound (zaloblideg) is a first-in-class, orally bioavailable BCL6-targeting PROTAC with a compelling preclinical profile. Its novel mechanism of action, potent and selective degradation of BCL6, and promising anti-tumor activity in various lymphoma models underscore its potential as a transformative therapy for patients with non-Hodgkin's lymphoma. The ongoing Phase 1 clinical trial will be instrumental in defining the safety, tolerability, and preliminary efficacy of this compound in this patient population.
References
- 1. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC DISCOVERY ENGINE [arvinas.com]
ARV-393: A Technical Guide to Cereblon-Mediated BCL6 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-393, also known as zaloblideg, is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) developed by Arvinas.[1][2][3] It is designed to selectively target B-cell lymphoma 6 (BCL6), a key transcriptional repressor and oncogenic driver in various B-cell malignancies, for degradation.[2][4] Deregulated expression of BCL6 is a common feature in diffuse large B-cell lymphoma (DLBCL) and other non-Hodgkin lymphomas (NHL), where it promotes cancer cell proliferation and survival.[1][3] By harnessing the body's own ubiquitin-proteasome system, this compound offers a novel therapeutic modality to eliminate the BCL6 protein, thereby inhibiting downstream oncogenic signaling pathways.[1] Currently, this compound is being evaluated in a Phase 1 clinical trial for patients with relapsed or refractory NHL.[2]
Core Mechanism: E3 Ligase Recruitment and Ternary Complex Formation
As a heterobifunctional molecule, this compound consists of three key components: a ligand that binds to the target protein (BCL6), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] this compound specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3]
The mechanism of action is initiated by the formation of a key ternary complex, consisting of this compound bridging BCL6 and CRBN.[1] This proximity, induced by this compound, facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the BCL6 protein. The resulting polyubiquitination of BCL6 marks it for recognition and subsequent degradation by the 26S proteasome. This event leads to the inhibition of BCL6-mediated signaling and is designed to halt the growth of tumors that overexpress BCL6.[1]
Quantitative Data Summary
The following tables summarize the publicly available preclinical data for this compound, showcasing its potent activity in both in vitro and in vivo models.
Table 1: In Vitro Degradation and Antiproliferative Activity
| Cell Line | Histology | DC₅₀ (nM) | GI₅₀ (nM) | Citation |
| OCI-Ly1 | DLBCL (GCB) | 0.06 - 0.33 | 0.2 - 9.8 | [1] |
| Farage | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 | [1] |
| SU-DHL-4 | DLBCL (GCB, "Triple-Hit") | 0.06 - 0.33 | 0.2 - 9.8 | [1] |
| SU-DHL-6 | DLBCL (GCB) | 0.06 - 0.33 | 0.2 - 9.8 | [1] |
| OCI-Ly7 | DLBCL (GCB) | 0.06 - 0.33 | 0.2 - 9.8 | [1] |
| OCI-Ly10 | DLBCL (ABC) | 0.06 - 0.33 | 0.2 - 9.8 | [1] |
| SU-DHL-2 | DLBCL (ABC) | 0.06 - 0.33 | 0.2 - 9.8 | [1] |
| U-2932 | DLBCL (ABC) | 0.06 - 0.33 | 0.2 - 9.8 | [1] |
| Ramos | Burkitt Lymphoma | 0.06 | 0.2 - 9.8 | [1] |
| Daudi | Burkitt Lymphoma | 0.33 | 0.2 - 9.8 | [1] |
| General | DLBCL & Burkitt Lymphoma | <1 | <1 | [4] |
DC₅₀: Concentration for 50% maximal degradation. GI₅₀: Concentration for 50% growth inhibition. GCB: Germinal Center B-cell-like. ABC: Activated B-cell-like.
In time-course experiments, this compound achieved over 90% degradation of BCL6 within 2 hours across all tested cell lines.[1]
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Model Type | Model Name | Dosing (Oral, q.d.) | Duration | Tumor Growth Inhibition (TGI) | Citation |
| CDX | OCI-Ly1 | 3 mg/kg | 28 days | 67% | [1] |
| CDX | OCI-Ly1 | 10 mg/kg | 28 days | 92% | [1] |
| CDX | OCI-Ly1 | 30 mg/kg | 28 days | 103% (regression) | [1] |
| CDX | OCI-Ly7 | 3 mg/kg | Not specified | 70% | [1] |
| CDX | OCI-Ly7 | 10 mg/kg | Not specified | 88% | [1] |
| CDX | OCI-Ly7 | 30 mg/kg | Not specified | 96% | [1] |
| CDX | SU-DHL-2 | 3 mg/kg | Not specified | 42% | [1] |
| CDX | SU-DHL-2 | 10 mg/kg | Not specified | 77% | [1] |
| CDX | SU-DHL-2 | 30 mg/kg | Not specified | 90% | [1] |
| CDX | SU-DHL-4 | 30 mg/kg | 21 days | ~80% | [1] |
| PDX | Transformed Follicular Lymphoma (tFL) | Not specified | Not specified | ≥95% | [2][5] |
CDX: Cell Line-Derived Xenograft. PDX: Patient-Derived Xenograft. q.d.: once daily.
Experimental Protocols
Detailed experimental protocols for this compound are proprietary to Arvinas. However, this section provides representative, state-of-the-art methodologies for the key assays used to characterize PROTAC molecules like this compound. These protocols are based on established techniques in the field and can be adapted by researchers.
Representative Protocol: Western Blot for BCL6 Degradation
This protocol outlines the measurement of BCL6 protein levels in cells following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Seed DLBCL cells (e.g., OCI-Ly1) in 6-well plates at a density of 5 x 10⁵ cells/mL. Allow cells to acclimate before treating with a dose-response curve of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Harvest cells by centrifugation. Wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BCL6 overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imager.
-
Quantification: Quantify band intensities using software like ImageJ. Normalize the BCL6 signal to the loading control signal. Calculate the percentage of remaining BCL6 relative to the vehicle control to determine DC₅₀ values.
Representative Protocol: In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.
Methodology:
-
Reaction Assembly: On ice, assemble a 25 µL reaction in a microcentrifuge tube. The final reaction should contain:
-
Ubiquitination Buffer (e.g., 50 mM HEPES pH 8.0, 50 mM NaCl, 1 mM TCEP)
-
Recombinant E1 Activating Enzyme (e.g., 100 nM)
-
Recombinant E2 Conjugating Enzyme (specific to CRBN, e.g., UBE2D1, 200 nM)
-
Recombinant CRBN/DDB1 E3 Ligase Complex (e.g., 200-500 ng)
-
Recombinant full-length BCL6 protein (Substrate, e.g., 500 ng)
-
Ubiquitin (e.g., 5 µg)
-
Mg-ATP Solution (10 mM)
-
This compound (at desired concentration) or vehicle control.
-
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding 4x SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes.
-
Detection: Analyze the reaction products via Western blot as described above.
-
Analysis: Probe the Western blot membrane with an anti-BCL6 antibody. Successful ubiquitination will be indicated by the appearance of higher molecular weight bands or a smear above the band corresponding to unmodified BCL6, representing polyubiquitinated species.
Representative Protocol: TR-FRET Ternary Complex Assay
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to quantify the formation of the BCL6-ARV393-CRBN ternary complex.
Methodology:
-
Reagents:
-
Tagged Proteins: Recombinant GST-tagged BCL6 and His-tagged CRBN/DDB1 complex.
-
Detection Reagents: Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore) and a DyLight 650-conjugated anti-His antibody (acceptor fluorophore).
-
Assay Buffer: Buffer optimized for protein stability and minimal background fluorescence.
-
-
Assay Procedure:
-
In a 384-well plate, add a fixed concentration of GST-BCL6 and His-CRBN/DDB1.
-
Add a serial dilution of this compound.
-
Add the Tb-anti-GST and DyLight-anti-His antibodies.
-
Incubate the plate at room temperature for 2-4 hours to allow the complex to form and reach equilibrium.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor) after a time delay to reduce background fluorescence.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the concentration of this compound. The resulting bell-shaped "hook effect" curve is characteristic of PROTAC-induced ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.
References
- 1. Arvina’s BCL6 protein degrader shows high antiproliferative activity | BioWorld [bioworld.com]
- 2. Arvinas Presents Preclinical Data for PROTAC BCL6 Degrader, this compound, at the European Hematology Association 2025 Congress | Arvinas [ir.arvinas.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Arvinas PROTAC Drug Shows Strong Activity Against Multiple Lymphoma Types | ARVN Stock News [stocktitan.net]
Methodological & Application
Application Notes and Protocols for ARV-393 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-393 is a potent, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the B-cell lymphoma 6 (BCL6) protein for degradation.[1][2][3][4] BCL6 is a key transcriptional repressor and a well-established oncogenic driver in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma (BL).[2][5][6][7] By inducing the ubiquitination and subsequent proteasomal degradation of BCL6, this compound effectively inhibits BCL6-mediated signaling pathways, leading to reduced tumor cell proliferation and survival.[1][2][3][8] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in relevant cancer cell lines.
Mechanism of Action
This compound is a heterobifunctional molecule comprising a ligand that binds to BCL6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding facilitates the formation of a ternary complex between BCL6 and the E3 ligase, leading to the polyubiquitination of BCL6 and its subsequent degradation by the 26S proteasome. The degradation of BCL6 relieves its transcriptional repression of target genes involved in cell cycle checkpoints, terminal differentiation, apoptosis, and the DNA damage response.[6][7][9]
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the in vitro activity of this compound in various lymphoma cell lines. DC50 represents the concentration of this compound required to degrade 50% of the target protein (BCL6), and GI50 is the concentration that causes 50% inhibition of cell growth.
Table 1: BCL6 Degradation (DC50) in Lymphoma Cell Lines
| Cell Line | Cancer Type | DC50 (nM) |
| OCI-Ly1 | DLBCL | 0.06 - 0.33 |
| Farage | DLBCL | 0.06 - 0.33 |
| SU-DHL-4 | DLBCL | 0.06 - 0.33 |
| SU-DHL-6 | DLBCL | 0.06 - 0.33 |
| OCI-Ly7 | DLBCL | 0.06 - 0.33 |
| OCI-Ly10 | DLBCL | 0.06 - 0.33 |
| SU-DHL-2 | DLBCL | 0.06 - 0.33 |
| U-2932 | DLBCL | 0.06 - 0.33 |
| Ramos | Burkitt Lymphoma | 0.06 |
| Daudi | Burkitt Lymphoma | 0.33 |
Data sourced from preclinical studies.
Table 2: Anti-proliferative Activity (GI50) of this compound
| Cell Line Type | GI50 Range (nM) |
| Germinal Center B-cell-like (GCB) DLBCL | 0.2 - 9.8 |
| Activated B-cell-like (ABC) DLBCL | 0.2 - 9.8 |
| Burkitt Lymphoma | 0.2 - 9.8 |
Data reflects the range of activity across multiple cell lines within each subtype.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the GI50 value of this compound.
Materials:
-
Lymphoma cell lines
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Western Blot for BCL6 Degradation
This protocol is for determining the DC50 value of this compound.
Materials:
-
Lymphoma cell lines
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BCL6, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Quantify band intensities and normalize BCL6 levels to the loading control. Calculate the percentage of BCL6 degradation relative to the vehicle control to determine the DC50.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for assessing this compound-induced apoptosis.
Materials:
-
Lymphoma cell lines
-
This compound stock solution (in DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentration and time points.
-
Harvest cells (including supernatant for suspension cells) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Caption: Workflow for Annexin V/PI apoptosis assay.
BCL6 Signaling Pathway
BCL6 acts as a transcriptional repressor, controlling the expression of genes involved in key cellular processes. Its degradation by this compound leads to the de-repression of these target genes, ultimately promoting apoptosis and inhibiting cell proliferation in lymphoma cells.
Caption: BCL6 signaling and the effect of this compound.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Frontiers | Epigenetic Programing of B-Cell Lymphoma by BCL6 and Its Genetic Deregulation [frontiersin.org]
- 6. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. B-cell Lymphoma 6 (BCL6): From Master Regulator of Humoral Immunity to Oncogenic Driver in Pediatric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. kumc.edu [kumc.edu]
Application Notes and Protocols for ARV-393 in Diffuse Large B-cell Lymphoma (DLBCL)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of ARV-393, a potent and orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to degrade the B-cell lymphoma 6 (BCL6) protein, for the treatment of Diffuse Large B-cell Lymphoma (DLBCL). Detailed protocols for key experimental procedures are also included to facilitate the replication and further investigation of this compound's therapeutic potential.
Introduction to this compound
This compound is an investigational small molecule that leverages the PROTAC technology to selectively target and induce the degradation of BCL6, a transcriptional repressor and a key oncogenic driver in B-cell malignancies, including DLBCL.[1][2] Deregulated expression of BCL6 is a common feature of DLBCL, where it promotes cancer cell survival, proliferation, and genomic instability by repressing genes involved in cell cycle checkpoints, terminal differentiation, and apoptosis. This compound consists of a BCL6-binding moiety linked to a cereblon E3 ubiquitin ligase-binding moiety. This bifunctional design allows this compound to recruit BCL6 to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] This mechanism of action offers a promising therapeutic strategy to overcome the historically "undruggable" nature of transcription factors like BCL6. A Phase 1 clinical trial is currently evaluating the safety and efficacy of this compound in patients with relapsed/refractory non-Hodgkin lymphoma, including DLBCL (NCT06393738).[5][6]
Mechanism of Action and Signaling Pathways
This compound-mediated degradation of BCL6 leads to the derepression of its target genes, resulting in several downstream anti-tumor effects:
-
Inhibition of Cell Cycle Progression and Proliferation: By degrading BCL6, this compound inhibits tumor cell cycle progression and promotes differentiation, leading to a reduction in cancer cell proliferation.[5] In preclinical studies, this compound has demonstrated potent anti-proliferative activity, with DC50 (half-maximal degradation concentration) and GI50 (half-maximal growth inhibition) values of less than 1 nM in multiple DLBCL and Burkitt lymphoma cell lines.[4][7]
-
Induction of Apoptosis: The degradation of BCL6 relieves its repressive effect on pro-apoptotic genes, thereby promoting programmed cell death in lymphoma cells.
-
Modulation of the Tumor Microenvironment: RNA sequencing studies have revealed that this compound upregulates the expression of CD20.[8][9] This provides a strong rationale for combination therapies with anti-CD20 antibodies like rituximab (B1143277) and glofitamab. Furthermore, this compound has been shown to upregulate genes that promote interferon signaling and antigen presentation, suggesting it may enhance anti-tumor immunity.[8][10]
Data Presentation
In Vitro Activity of this compound
| Cell Line | Subtype | DC50 (nM) | GI50 (nM) |
| Multiple DLBCL and Burkitt Lymphoma Lines | GCB, ABC | <1 | <1 |
| Data synthesized from preclinical studies.[4][7] |
In Vivo Antitumor Activity of this compound as a Single Agent
| Model | Treatment | Tumor Growth Inhibition (TGI) | Outcome |
| nTFHL-AI PDX | This compound | Significant | Reduced tumor burden in blood, bone marrow, and spleen |
| tFL PDX Model 1 | This compound | 99% | Robust TGI |
| tFL PDX Model 2 | This compound | 95% | Robust TGI |
| HGBCL CDX (SU-DHL-4) | This compound (3 mg/kg) | 38% | Tumor growth inhibition |
| Data from preclinical studies presented at EHA 2025 and ASH 2025.[5][8][10][11] |
In Vivo Antitumor Activity of this compound in Combination Therapies
| Model | Combination Therapy | Dosing | TGI | Tumor Regressions |
| HGBCL CDX | This compound + Glofitamab | Concomitant (3 mg/kg + 0.15 mg/kg) | 81% | - |
| HGBCL CDX | This compound + Glofitamab | Sequential (3 mg/kg then 0.15 mg/kg) | 91% | - |
| HGBCL CDX | This compound + Glofitamab | Concomitant (6 mg/kg + 0.15 mg/kg) | - | 10/10 mice |
| HGBCL CDX | This compound + Glofitamab | Sequential (6 mg/kg then 0.15 mg/kg) | - | 7/8 mice |
| DLBCL CDX | This compound + R-CHOP | - | Significantly greater than monotherapies | All mice |
| HGBCL CDX (SU-DHL-6) | This compound + Tazemetostat | - | - | Complete regressions |
| DLBCL CDX (OCI-LY1) | This compound + Venetoclax | - | - | Complete regressions |
| DLBCL CDX | This compound + Acalabrutinib | - | - | Marked regressions |
| DLBCL CDX | This compound + Palbociclib | - | - | Marked regressions |
| Data from preclinical studies presented at ASH 2025, AACR 2025, and EHA 2025.[5][8][10][11][12][13][14] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of DLBCL cell lines.
Materials:
-
DLBCL cell lines (e.g., SU-DHL-4, OCI-Ly10)
-
RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Culture DLBCL cells to 70-80% confluency.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot for BCL6 Degradation
This protocol is to confirm the degradation of BCL6 protein in DLBCL cells following treatment with this compound.
Materials:
-
DLBCL cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-BCL6 (e.g., clone LN22 or PG-B6p, diluted 1:100-1:500 in blocking buffer)
-
Primary antibody: anti-β-actin (loading control, diluted 1:1000-1:5000 in blocking buffer)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat DLBCL cells with various concentrations of this compound for a specified time (e.g., 4, 8, 24 hours).
-
Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCL6 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
Cell-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous DLBCL CDX model to evaluate the in vivo efficacy of this compound.
Materials:
-
DLBCL cell line (e.g., SU-DHL-4, OCI-Ly10)
-
Immunodeficient mice (e.g., 6-8 week old female NSG mice)
-
Matrigel
-
Sterile PBS
-
Syringes and needles
-
Calipers
-
This compound formulation for oral gavage
Procedure:
-
Harvest DLBCL cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 3-10 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Patient-Derived Xenograft (PDX) Model
This protocol outlines the generation of DLBCL PDX models for preclinical drug testing.
Materials:
-
Fresh DLBCL tumor tissue from consenting patients
-
Immunodeficient mice (e.g., NSG mice)
-
Surgical tools
-
Culture medium
-
Trocar for subcutaneous implantation
Procedure:
-
Obtain fresh tumor biopsy samples under sterile conditions.
-
Mechanically dissociate the tissue into small fragments (2-3 mm³) in culture medium on ice.
-
Anesthetize a 6-8 week old female NSG mouse.
-
Implant the tumor fragment subcutaneously into the flank of the mouse using a trocar.[15][16]
-
Monitor the mice for tumor engraftment and growth by palpation and caliper measurements.
-
Once the tumor reaches approximately 1000 mm³, euthanize the mouse and aseptically harvest the tumor.
-
The harvested tumor can be serially passaged into new cohorts of mice for expansion and subsequent preclinical studies with this compound, following a similar procedure as the CDX model treatment protocol.[15][17][18][19][20]
Conclusion
This compound is a promising BCL6-targeting PROTAC degrader with potent single-agent and combination activity in preclinical models of DLBCL. Its unique mechanism of action, which leads to the catalytic degradation of the BCL6 oncoprotein, results in significant anti-tumor effects, including the inhibition of cell proliferation, induction of apoptosis, and favorable modulation of the tumor microenvironment. The preclinical data strongly support the ongoing clinical investigation of this compound as a novel therapeutic option for patients with DLBCL. The protocols provided herein offer a framework for the further preclinical evaluation of this compound and other BCL6-targeting agents.
References
- 1. Facebook [cancer.gov]
- 2. library.ehaweb.org [library.ehaweb.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Arvinas, Inc. Announces Preclinical Data for this compound Combination — TradingView News [tradingview.com]
- 10. Arvinas lymphoma combo shows up to 91% tumor growth inhibition | ARVN Stock News [stocktitan.net]
- 11. This compound, A PROTAC BCL6 DEGRADER, IS EFFICACIOUS IN PRECLINICAL... - Van Acker A - EHA-2975 - Jun 13 2025 [library.ehaweb.org]
- 12. Arvinas Presents Preclinical Data Supporting Mechanistic Synergies and Enhanced Antitumor Activity with the Combination of this compound and Glofitamab at the 2025 American Society of Hematology Annual Meeting and Exposition | Arvinas [ir.arvinas.com]
- 13. This compound / Arvinas [delta.larvol.com]
- 14. gurufocus.com [gurufocus.com]
- 15. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ARV-393 Treatment in Burkitt Lymphoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-393 is a potent and orally bioavailable PROTAC (PROteolysis TArgeting Chimera) designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor and a key oncogenic driver in several B-cell malignancies, including Burkitt lymphoma. By inducing the ubiquitination and subsequent proteasomal degradation of BCL6, this compound offers a promising therapeutic strategy for these cancers. These application notes provide detailed protocols for evaluating the in vitro effects of this compound on Burkitt lymphoma cell lines.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to the BCL6 protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings BCL6 into close proximity with the E3 ligase machinery, leading to the polyubiquitination of BCL6 and its recognition and degradation by the 26S proteasome. The degradation of BCL6 relieves the transcriptional repression of its target genes, which can induce cell cycle arrest, and apoptosis in lymphoma cells.
Caption: this compound mediated degradation of BCL6 protein.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in Burkitt lymphoma cell lines based on available preclinical data.
Table 1: In Vitro Degradation and Growth Inhibition of this compound in Burkitt Lymphoma Cell Lines
| Cell Line | DC50 (nM) | GI50 (nM) |
| Ramos | <1 | <1 |
| Daudi | <1 | <1 |
DC50: Concentration required for 50% maximal degradation of the target protein. GI50: Concentration required for 50% maximal inhibition of cell growth. (Data sourced from publicly available information)
Experimental Protocols
Burkitt Lymphoma Cell Culture
Materials:
-
Burkitt lymphoma cell lines (e.g., Ramos, Daudi)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine (200 mM)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
6-well, 24-well, and 96-well cell culture plates
-
T-25 and T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Maintenance: Culture cells in suspension in T-25 or T-75 flasks at a density between 2 x 10^5 and 1 x 10^6 cells/mL. Maintain cultures in an incubator at 37°C with 5% CO2.
-
Subculturing: Split the culture every 2-3 days to maintain the optimal cell density. To do this, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion. Centrifuge the required volume of cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium to the desired seeding density in a new flask.
Cell Viability Assay (MTT Assay)
Materials:
-
Burkitt lymphoma cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Burkitt lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted this compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the GI50 value.
Caption: Workflow for assessing cell viability using MTT assay.
Western Blot for BCL6 Degradation
Materials:
-
Burkitt lymphoma cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BCL6, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed Burkitt lymphoma cells in 6-well plates at a density of 1 x 10^6 cells/well. Treat with various concentrations of this compound for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse the cell pellet with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCL6 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control, or run a parallel gel.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCL6 band intensity to the loading control. Calculate the percentage of BCL6 degradation relative to the vehicle control to determine DC50 and Dmax values.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Burkitt lymphoma cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed Burkitt lymphoma cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1x binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Add 400 µL of 1x binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis:
-
Annexin V-negative/PI-negative cells: Live cells
-
Annexin V-positive/PI-negative cells: Early apoptotic cells
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
-
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to consult the manufacturer's instructions for all reagents and equipment used. For research use only. Not for use in diagnostic procedures.
Application Notes and Protocols: ARV-393 Solubility and Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubility and preparation of ARV-393 in Dimethyl Sulfoxide (DMSO). This compound is a potent and orally bioavailable PROTAC® (Proteolysis Targeting Chimera) designed to target the B-cell lymphoma 6 (BCL6) protein for degradation.
Quantitative Solubility Data
The solubility of this compound in DMSO can vary slightly between different suppliers and batches. It is crucial to use high-purity, anhydrous DMSO for optimal dissolution. The presence of moisture can significantly reduce the solubility of the compound.
| Parameter | MedchemExpress | Selleck Chemicals | InvivoChem |
| Solubility in DMSO | 20 mg/mL (22.26 mM)[1][2] | 13 mg/mL[3] | 11.67 mg/mL (12.99 mM)[4] |
| Notes | Requires ultrasonic treatment. Hygroscopic DMSO can impact solubility; use newly opened DMSO.[1][2] | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO.[3] | Requires sonication at <60°C.[4] |
Mechanism of Action: BCL6 Degradation
This compound functions as a BCL6 degrader by hijacking the ubiquitin-proteasome system.[1][5] It is a bifunctional molecule composed of a ligand that binds to BCL6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6][7] This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome.[5][7] The degradation of BCL6, a key transcriptional repressor involved in lymphomagenesis, leads to the inhibition of tumor cell cycle progression and promotes cell differentiation.[8]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 898.42 g/mol )[1]
-
Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Water bath sonicator
Protocol:
-
Aliquoting this compound:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For 1 mL of a 10 mM stock solution, weigh out 0.898 mg of this compound. For larger volumes, a table for preparing common concentrations is provided by suppliers.[1][2]
-
-
Dissolution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution, add 111.31 µL of DMSO per 1 mg of this compound.[2]
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
-
Sonication:
-
To ensure complete dissolution, sonicate the solution in a water bath sonicator. It is recommended to sonicate at a temperature below 60°C.[4]
-
Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect for any remaining particulate matter. Repeat if necessary until the solution is clear.
-
-
Storage:
General Protocol for Treating Cultured Cells with this compound
This protocol provides a general workflow for treating adherent or suspension cells with a DMSO stock solution of this compound.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Cultured cells (adherent or suspension)
-
Multi-well plates or flasks
-
Sterile serological pipettes and pipette tips
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding:
-
Seed the cells at the desired density in a multi-well plate or flask and allow them to attach (for adherent cells) or stabilize overnight in a 37°C, 5% CO₂ incubator.
-
-
Preparation of Working Solutions:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control using the same final concentration of DMSO in the medium.
-
-
Cell Treatment:
-
Remove the old medium from the cells (for adherent cells) or take an aliquot of the cell suspension.
-
Add the medium containing the desired final concentration of this compound (or vehicle control) to the cells.
-
Gently mix the contents of the plate or flask.
-
-
Incubation and Analysis:
-
Return the cells to the incubator and incubate for the desired treatment duration.
-
Following incubation, proceed with the planned downstream analysis (e.g., cell viability assay, western blotting for BCL6 levels, etc.).
-
Experimental Workflow and Logic
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on cultured cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | PROTACs | 2851885-95-3 | Invivochem [invivochem.com]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Arvinas Presents Preclinical Data for PROTAC BCL6 Degrader, this compound, at the European Hematology Association 2025 Congress | Arvinas [ir.arvinas.com]
proper storage and handling of ARV-393 compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-393 is a potent and orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to target the B-cell lymphoma 6 (BCL6) protein for degradation.[1] As a transcriptional repressor, BCL6 is a key driver in several B-cell malignancies, making it a critical therapeutic target.[2] this compound operates by inducing the ubiquitination and subsequent proteasomal degradation of BCL6.[3] These application notes provide detailed protocols for the proper storage, handling, and experimental use of this compound in a research setting.
Compound Information
| Property | Value |
| Molecular Formula | C₄₆H₅₃ClFN₉O₇ |
| Molecular Weight | 898.42 g/mol |
| CAS Number | 2851885-95-3 |
| Appearance | White to off-white solid |
Proper Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and ensure user safety.
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 4°C | Short-term | Protect from light. |
| -20°C | Long-term | Protect from light. | |
| In Solvent (DMSO) | -20°C | Up to 1 month | Protect from light.[3] |
| -80°C | Up to 6 months | Protect from light.[3] |
Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
-
Disposal: Dispose of unused compound and contaminated materials according to institutional and local regulations for chemical waste. Do not discard down the drain.
Experimental Protocols
Preparation of Stock Solutions
This compound is soluble in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of this compound (MW: 898.42), add 111.3 µL of DMSO.
-
Vortex the solution until the compound is fully dissolved. Gentle warming or sonication may be used to aid dissolution.[4]
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[3]
In Vitro Cell-Based Assays
This protocol is a general guideline to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Lymphoma cell lines (e.g., OCI-Ly1, SU-DHL-4)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is below 0.1% in all wells. Include a vehicle control (DMSO only).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
This protocol allows for the detection of BCL6 protein levels following treatment with this compound.
Materials:
-
Lymphoma cell lines
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-BCL6 (Validated antibodies are available, for example, from Cell Signaling Technology #4242[5] or a knockout-validated antibody from Santa Cruz Biotechnology sc-56625[6]).
-
Primary antibody: Anti-β-actin or Anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Treat cells with the desired concentrations of this compound for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCL6 antibody overnight at 4°C. Follow the manufacturer's recommendation for antibody dilution.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
In Vivo Animal Studies
This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Lymphoma cell line for implantation (e.g., OCI-Ly1)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Calipers
Protocol:
-
Subcutaneously implant lymphoma cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Prepare the this compound formulation for oral administration. The specific formulation may require optimization, but a suspension in 0.5% methylcellulose is a common vehicle for oral delivery of hydrophobic compounds.
-
Administer this compound orally by gavage at the desired doses (e.g., 3, 10, 30 mg/kg) once or twice daily.[7] Administer the vehicle to the control group.
-
Measure tumor volume with calipers and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., Western blot for BCL6 degradation).
Visualizations
This compound Mechanism of Action
Caption: this compound forms a ternary complex with BCL6 and Cereblon, leading to BCL6 degradation.
Downstream Signaling of BCL6 Degradation
Caption: Degradation of BCL6 by this compound leads to de-repression of target genes, inducing apoptosis and cell cycle arrest.
Experimental Workflow for In Vitro BCL6 Degradation
Caption: Workflow for assessing this compound-mediated BCL6 degradation in vitro.
References
- 1. Arvinas Presents Preclinical Data for PROTAC BCL6 Degrader, this compound, at the European Hematology Association 2025 Congress | Arvinas [ir.arvinas.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. BCL6 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. BCL6 antibody | 25 (1 knockout-validated) products in Validated Antibody Database; 40 cited in the literature; 131 total from 15 suppliers [labome.com]
- 7. Arvina’s BCL6 protein degrader shows high antiproliferative activity | BioWorld [bioworld.com]
Quantifying BCL6 Degradation Induced by ARV-393: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals focused on quantifying the degradation of the B-cell lymphoma 6 (BCL6) protein following treatment with the PROTAC® (Proteolysis Targeting Chimera) degrader, ARV-393. This compound is an investigational, orally bioavailable small molecule designed to selectively target BCL6 for ubiquitination and subsequent proteasomal degradation, offering a promising therapeutic strategy for B-cell malignancies.[1][2][3]
Introduction to this compound and BCL6
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a crucial role in the formation of germinal centers and is a key oncogenic driver in various B-cell lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL).[4] Its dysregulation is associated with cancer cell proliferation and survival. This compound is a PROTAC designed to harness the cell's natural protein disposal system to specifically eliminate the BCL6 protein.[1][3][4] This is achieved through the formation of a ternary complex between BCL6, this compound, and an E3 ubiquitin ligase, leading to the polyubiquitination and subsequent degradation of BCL6 by the proteasome.
This document outlines standardized methods to quantitatively assess the efficacy of this compound in degrading BCL6 in both in vitro and in vivo models.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound, demonstrating its potency in degrading BCL6 and inhibiting tumor growth.
Table 1: In Vitro BCL6 Degradation and Growth Inhibition by this compound [1][2][5][6][7]
| Cell Line | Cancer Type | DC50 (nM) | GI50 (nM) | Max BCL6 Degradation (%) | Time to Max Degradation (hours) |
| OCI-Ly1 | DLBCL | 0.06 - <1 | 0.2 - <1 | >90% | 2 |
| Farage | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 | >90% | 2 |
| SU-DHL-4 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 | >90% | 2 |
| SU-DHL-6 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 | >90% | 2 |
| OCI-Ly7 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 | >90% | 2 |
| OCI-Ly10 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 | >90% | 2 |
| SU-DHL-2 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 | >90% | 2 |
| U-2932 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 | >90% | 2 |
| Ramos | Burkitt Lymphoma | 0.06 | 0.2 - 9.8 | >90% | 2 |
| Daudi | Burkitt Lymphoma | 0.33 | 0.2 - 9.8 | >90% | 2 |
DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition concentration.
Table 2: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models [5][8]
| Xenograft Model | Cancer Type | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| OCI-Ly1 | DLBCL | 3 | q.d. for 28 days | 67 |
| OCI-Ly1 | DLBCL | 10 | q.d. for 28 days | 92 |
| OCI-Ly1 | DLBCL | 30 | q.d. for 28 days | 103 |
| OCI-Ly7 | DLBCL | 3 | - | 70 |
| OCI-Ly7 | DLBCL | 10 | - | 88 |
| OCI-Ly7 | DLBCL | 30 | - | 96 |
| SU-DHL-2 | DLBCL | 3 | - | 42 |
| SU-DHL-2 | DLBCL | 10 | - | 77 |
| SU-DHL-2 | DLBCL | 30 | - | 90 |
| SU-DHL-4 | HGBCL | 30 | q.d. for 21 days | ~80 |
p.o.: per os (by mouth); q.d.: once daily; HGBCL: High-Grade B-cell Lymphoma.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Arvinas Shares New Preclinical Combination Data for the PROTAC BCL6 Degrader, this compound, at the 2025 American Association for Cancer Research Annual Meeting | Arvinas [ir.arvinas.com]
- 4. researchgate.net [researchgate.net]
- 5. Arvina’s BCL6 protein degrader shows high antiproliferative activity | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for ARV-393 and Venetoclax Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-393 is a potent, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to degrade the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor and a major driver of B-cell lymphomas.[1][2] Venetoclax (B612062) is a selective inhibitor of B-cell lymphoma 2 (BCL2), an anti-apoptotic protein frequently overexpressed in various hematologic malignancies. Preclinical studies have demonstrated that the combination of this compound and venetoclax results in synergistic anti-tumor activity, including complete tumor regressions in models of diffuse large B-cell lymphoma (DLBCL) and high-grade B-cell lymphoma (HGBCL).[3] This document provides detailed application notes and experimental protocols for the investigation of this combination therapy.
Mechanism of Action
This compound functions by inducing the ubiquitination and subsequent proteasomal degradation of BCL6.[4] BCL6 is a transcriptional repressor that plays a critical role in the pathogenesis of B-cell lymphomas by promoting proliferation and survival.[1] Venetoclax selectively binds to BCL2, releasing pro-apoptotic proteins and thereby restoring the intrinsic apoptotic pathway. The combination of BCL6 degradation by this compound and BCL2 inhibition by venetoclax offers a dual-pronged attack on lymphoma cells, targeting both cell proliferation and survival pathways.
Signaling Pathway
Caption: Mechanism of action of this compound and venetoclax combination therapy.
Data Presentation
In Vivo Efficacy of this compound and Venetoclax Combination
| Cell Line | Cancer Type | Treatment Group | Tumor Growth Inhibition (TGI) | Tumor Regression | Reference |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma (BCL2+) | This compound + Venetoclax | Superior to single agents | Complete regressions in 10/10 mice | [5] |
| SU-DHL-6 | High-Grade B-cell Lymphoma (EZH2mut) | This compound + Venetoclax | Increased TGI compared to monotherapy | Not specified | |
| OCI-Ly10 | Activated B-cell like DLBCL (MYD88 mut) | This compound + Venetoclax | Increased TGI compared to monotherapy | Not specified |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of this compound and venetoclax on the viability of lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., OCI-Ly1, SU-DHL-6)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
This compound (stock solution in DMSO)
-
Venetoclax (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Culture lymphoma cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound and venetoclax, alone and in combination, in culture medium.
-
Add the drug solutions to the wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound and venetoclax.
Materials:
-
Lymphoma cells
-
6-well plates
-
This compound
-
Venetoclax
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat cells with this compound, venetoclax, or the combination for 48 hours.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting the levels of BCL6 and BCL2 proteins following treatment.
Materials:
-
Lymphoma cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BCL6, anti-BCL2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, venetoclax, or the combination for 24-48 hours.
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Model (General Protocol)
This is a general protocol for evaluating the in vivo efficacy of the this compound and venetoclax combination. Specific parameters such as drug dosage and treatment schedule are based on preclinical findings but may require optimization.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Lymphoma cell line (e.g., OCI-Ly1)
-
Matrigel
-
This compound (formulated for oral administration)
-
Venetoclax (formulated for oral administration)
-
Calipers
-
Animal monitoring equipment
Procedure:
-
Subcutaneously inject 5-10 x 10^6 OCI-Ly1 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, venetoclax alone, this compound + venetoclax).
-
Administer drugs as per the defined schedule (e.g., this compound orally, once daily; venetoclax orally, once daily).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Experimental Workflow
Caption: A general workflow for preclinical evaluation.
References
- 1. Arvinas to Present Preclinical Data for PROTAC BCL6 Degrader, this compound, at the 2025 European Hematology Association (EHA) Annual Meeting | Arvinas [ir.arvinas.com]
- 2. Arvinas Shares New Preclinical Combination Data for the PROTAC BCL6 Degrader, this compound, at the 2025 American Association for Cancer Research Annual Meeting | Arvinas [ir.arvinas.com]
- 3. 1stoncology.com [1stoncology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, A PROTAC BCL6 DEGRADER, IS EFFICACIOUS IN PRECLINICAL... - Van Acker A - EHA-2975 - Jun 13 2025 [library.ehaweb.org]
Application Notes and Protocols: Preclinical Evaluation of ARV-393 in Combination with BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical findings and detailed hypothetical protocols for studying the combination of ARV-393, a B-cell lymphoma 6 (BCL6) PROTAC® (PROteolysis TArgeting Chimera) degrader, and a Bruton's tyrosine kinase (BTK) inhibitor. The provided information is based on published preclinical data.
Introduction
This compound is an investigational, orally bioavailable PROTAC designed to target and degrade the BCL6 protein, a key transcriptional repressor and a major driver of B-cell lymphomas.[1][2] BCL6 is crucial for facilitating B-cell proliferation and survival.[2] By inducing the ubiquitination and subsequent proteasomal degradation of BCL6, this compound aims to inhibit the growth of BCL6-overexpressing tumor cells.[1][3]
BTK inhibitors, such as acalabrutinib (B560132), are a standard of care in various B-cell malignancies.[4][5][6] They work by inhibiting the BTK enzyme, a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[6]
Preclinical studies have explored the combination of this compound with BTK inhibitors, demonstrating synergistic antitumor activity in models of diffuse large B-cell lymphoma (DLBCL).[7][8] This combination has been shown to lead to superior tumor growth inhibition and complete tumor regressions in animal models compared to either agent alone.[7][8]
Data Presentation
In Vivo Antitumor Activity of this compound in Combination with Acalabrutinib
The following table summarizes the preclinical efficacy of this compound combined with the BTK inhibitor acalabrutinib in a xenograft model of activated B-cell (ABC)-like DLBCL (OCI-Ly10, MYD88mut).
| Treatment Group | Number of Mice with Tumor Regression | Reference |
| This compound + Acalabrutinib | 10/10 | [8] |
Further details on dosing and specific tumor growth inhibition (TGI) percentages were not available in the public releases.
In Vivo Antitumor Activity of this compound in Combination with Other Small Molecule Inhibitors and Biologics
Preclinical studies have also demonstrated the efficacy of this compound in combination with other agents in various DLBCL models.
| Combination Partner | Cell Line Model | Efficacy | Reference |
| Small Molecule Inhibitors | |||
| Tazemetostat (EZH2 inhibitor) | SU-DHL-6 (EZH2mut) | Tumor regressions in 10/10 mice | [8] |
| Venetoclax (BCL2 inhibitor) | OCI-Ly1 (BCL2+) | Tumor regressions in 10/10 mice | [8] |
| Standard of Care Biologics | |||
| Rituximab | SU-DHL-4 (HGBCL) | Complete tumor regressions in 9/9 mice | [8] |
| Polatuzumab vedotin | SU-DHL-4 (HGBCL) | Complete tumor regressions in 4/10 mice | [8] |
| Tafasitamab | SU-DHL-4 (HGBCL) | Complete tumor regressions in 10/10 mice | [8] |
Experimental Protocols
The following are detailed, representative protocols for key experiments based on the described studies. These are intended as a guide and may require optimization for specific laboratory conditions and reagents.
Protocol 1: In Vivo Xenograft Model for Combination Efficacy
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with a BTK inhibitor in a DLBCL cell line-derived xenograft (CDX) model.
Materials:
-
Cell Line: OCI-Ly10 (ABC-like DLBCL, MYD88mut)
-
Animals: Immunocompromised mice (e.g., NOD-scid gamma mice), 6-8 weeks old
-
Compounds:
-
This compound, formulated for oral administration
-
Acalabrutinib, formulated for oral administration
-
Vehicle control
-
-
Reagents: Matrigel, sterile PBS, cell culture medium
-
Equipment: Calipers, animal balance, oral gavage needles, sterile syringes
Procedure:
-
Cell Culture and Implantation:
-
Culture OCI-Ly10 cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=10 per group):
-
Group 1: Vehicle Control (oral gavage, daily)
-
Group 2: this compound (e.g., 3 mg/kg, oral gavage, daily)[1]
-
Group 3: Acalabrutinib (clinically relevant dose, oral gavage, daily)
-
Group 4: this compound + Acalabrutinib (as above, oral gavage, daily)
-
-
-
Treatment Administration:
-
Administer the assigned treatments daily via oral gavage for a specified period (e.g., 21-28 days).
-
Monitor animal body weight and overall health 2-3 times per week as a measure of toxicity.
-
-
Efficacy Endpoints:
-
Continue to measure tumor volume 2-3 times per week.
-
The primary endpoint is tumor growth inhibition (TGI). TGI is calculated at the end of the study.
-
A secondary endpoint is the incidence of complete tumor regressions.
-
At the end of the study, euthanize mice and collect tumors for pharmacodynamic analysis (see Protocol 2).
-
Protocol 2: Western Blot for BCL6 Degradation
Objective: To assess the degradation of BCL6 protein in tumor tissue following treatment with this compound.
Materials:
-
Samples: Tumor tissues collected from the in vivo study (Protocol 1)
-
Reagents:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-BCL6, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
-
Equipment: Tissue homogenizer, centrifuge, SDS-PAGE equipment, Western blot transfer system, imaging system
Procedure:
-
Protein Extraction:
-
Homogenize harvested tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BCL6 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Image the chemiluminescent signal using a digital imager.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software. Normalize BCL6 band intensity to the loading control to determine the extent of degradation.
-
Visualizations
Caption: Mechanism of action for this compound, a BCL6-targeting PROTAC.
Caption: Dual inhibition of key survival pathways in B-cell malignancies.
Caption: Workflow for preclinical in vivo combination studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arvinas, Inc. Announces Phase 1 Clinical Trial Initiation for this compound Plus Glofitamab in Diffuse Large B-Cell Lymphoma Following Promising Preclinical Data [quiverquant.com]
- 3. Facebook [cancer.gov]
- 4. Combining BTK inhibitors with BCL2 inhibitors for treating chronic lymphocytic leukemia and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. mdpi.com [mdpi.com]
- 7. 1stoncology.com [1stoncology.com]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
troubleshooting inconsistent ARV-393 results in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ARV-393 in in vitro experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) that potently and selectively degrades the B-cell lymphoma 6 (BCL6) protein.[1][2] It is a bifunctional small molecule composed of a ligand that binds to BCL6 and another ligand that recruits the E3 ubiquitin ligase cereblon.[3] This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome.[2][3] By degrading BCL6, this compound inhibits the growth of BCL6-dependent cancer cells.[1]
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated potent anti-proliferative activity and BCL6 degradation in various diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma (BL) cell lines.[1][4] Efficacy has been observed in both germinal center B-cell-like (GCB) and activated B-cell-like (ABC) DLBCL subtypes.[1]
Q3: What is the expected percentage of BCL6 degradation with this compound treatment?
In preclinical studies, this compound has been shown to induce rapid and robust degradation of BCL6, with over 90% degradation achieved within a few hours of treatment in several non-Hodgkin lymphoma (NHL) cell lines.[1][3]
Q4: What are the common causes of inconsistent results with PROTACs like this compound?
Inconsistent results with PROTACs can stem from several factors, including:
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can reduce degradation efficiency.[5]
-
Poor Cell Permeability: Due to their larger size, PROTACs may have difficulty crossing the cell membrane to reach their intracellular target.[6]
-
Suboptimal Ternary Complex Formation: The linker length and composition are critical for the effective formation of a stable ternary complex between BCL6, this compound, and the E3 ligase.[5]
-
Incorrect E3 Ligase Choice: The chosen E3 ligase must be adequately expressed in the cell line of interest.[7] this compound utilizes the cereblon E3 ligase.[3]
-
Cell Health and Passage Number: The health, confluency, and passage number of cells can impact protein expression levels and the efficiency of the ubiquitin-proteasome system.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low BCL6 degradation | Incorrect this compound concentration (Hook Effect): Using a concentration that is too high can inhibit the formation of the productive ternary complex.[5] | Perform a dose-response experiment over a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and to check for a bell-shaped curve indicative of the hook effect.[5] |
| Poor cell permeability: this compound may not be efficiently entering the cells.[6] | Ensure proper solubilization of this compound. Consider optimizing incubation time. For initial experiments, testing a range of time points (e.g., 4, 8, 16, 24 hours) is recommended.[8] | |
| Low E3 ligase (Cereblon) expression: The cell line used may not express sufficient levels of the cereblon E3 ligase for efficient degradation.[7] | Confirm cereblon expression levels in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line known to have higher expression. | |
| Inefficient ternary complex formation: The conformation of the BCL6-ARV-393-cereblon complex may not be optimal for ubiquitination.[7] | While the linker of this compound is fixed, ensuring optimal experimental conditions such as cell health and appropriate incubation times can help maximize the chances of productive complex formation. | |
| High variability between replicates | Inconsistent cell seeding or health: Variations in cell number, confluency, or overall health can lead to variable results.[7] | Standardize cell seeding density and ensure cells are in the logarithmic growth phase. Use cells within a consistent and low passage number range. |
| This compound instability: The compound may be unstable in the cell culture medium over the course of the experiment. | Assess the stability of this compound in your specific cell culture medium over the experimental time course. | |
| Inconsistent cell viability results | Off-target effects: At high concentrations, this compound may have off-target effects that influence cell viability independent of BCL6 degradation. | Correlate cell viability data with BCL6 degradation levels. Use the lowest effective concentration of this compound that induces significant BCL6 degradation to minimize potential off-target effects. |
| Issues with the viability assay: The chosen assay may not be optimal for the cell line or experimental conditions. | Ensure the chosen cell viability assay (e.g., MTT, CellTiter-Glo) is validated for your specific cell line and that the assay is performed within the linear range. |
Data Presentation
Table 1: In Vitro Degradation and Growth Inhibition of this compound in DLBCL and Burkitt Lymphoma Cell Lines
| Cell Line | Type | DC50 (nM) | GI50 (nM) |
| OCI-Ly1 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |
| Farage | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |
| SU-DHL-4 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |
| SU-DHL-6 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |
| OCI-Ly7 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |
| OCI-Ly10 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |
| SU-DHL-2 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |
| U-2932 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |
| Ramos | Burkitt Lymphoma | 0.06 | 0.2 - 9.8 |
| Daudi | Burkitt Lymphoma | 0.33 | 0.2 - 9.8 |
| Data sourced from BioWorld.[1] |
Table 2: Time Course of BCL6 Degradation by this compound
| Cell Lines | Time Point | BCL6 Degradation |
| DLBCL and Burkitt Lymphoma | 2 hours | >90% |
| Data sourced from BioWorld.[1] |
Experimental Protocols
Western Blot for BCL6 Degradation
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCL6 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize the BCL6 signal to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the GI50 value.
Visualizations
Caption: Mechanism of action for the PROTAC this compound.
References
- 1. Arvina’s BCL6 protein degrader shows high antiproliferative activity | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. library.ehaweb.org [library.ehaweb.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ARV-393 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing the BCL6 PROTAC® degrader, ARV-393, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally bioavailable, potent, and selective PROTAC® (PROteolysis TArgeting Chimera) designed to target the B-cell lymphoma 6 (BCL6) protein for degradation.[1][2][3] It is a heterobifunctional molecule that consists of a ligand that binds to BCL6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome.[1][2] By degrading BCL6, a key transcriptional repressor and driver of B-cell lymphomas, this compound aims to inhibit tumor growth.[2][3]
Q2: What are the reported effective dosages of this compound in preclinical mouse models?
In preclinical xenograft models of Non-Hodgkin Lymphoma (NHL), this compound has been shown to be effective when administered orally at doses of 3, 10, and 30 mg/kg, typically once daily.[1][4] These studies have demonstrated dose-responsive inhibition of tumor growth.[5]
Q3: What is the recommended administration route for this compound in in vivo studies?
This compound is designed for oral administration and has been successfully delivered via oral gavage in preclinical studies.[1][2][4]
Q4: How should I prepare this compound for oral administration in mice?
While a specific vehicle formulation for this compound is not publicly available, a common starting point for poorly soluble compounds is a suspension in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) in water. It is crucial to perform small-scale formulation and tolerability studies to determine the optimal vehicle for your specific experimental conditions. Always include a vehicle-only control group in your experiments.
Q5: What is the "hook effect" and how can I avoid it with this compound?
The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is thought to occur due to the formation of binary complexes (this compound with either BCL6 or the E3 ligase) which are unproductive for forming the ternary complex required for degradation. To avoid this, it is recommended to perform a dose-response study to identify the optimal concentration range for BCL6 degradation.
Troubleshooting Guides
Guide 1: Issues with Oral Gavage Administration
| Problem | Possible Cause | Recommended Action |
| Animal Distress During Dosing (coughing, choking, struggling) | Incorrect placement of the gavage needle into the trachea instead of the esophagus. | Immediately stop the procedure and gently remove the needle. Ensure proper restraint and alignment of the head and body. The needle should pass smoothly without resistance.[6][7] |
| Aspiration of the dosing solution. | Administer the solution slowly to allow the animal to swallow.[6][7] If aspiration is suspected, monitor the animal closely for respiratory distress and consult with a veterinarian.[6] | |
| Regurgitation of Dosing Solution | The volume administered is too large for the animal's stomach capacity. | The recommended maximum oral gavage volume for mice is 10 mL/kg.[8] Consider reducing the volume or splitting the dose if a high dose is required. |
| The formulation is irritating to the stomach. | Evaluate the tolerability of your vehicle. Consider alternative, well-tolerated vehicles. | |
| Inconsistent Tumor Growth Inhibition | Inaccurate or inconsistent dosing. | Ensure all personnel are properly trained in oral gavage techniques.[9] Use appropriate gavage needle sizes and administer the solution slowly and consistently.[7][9] |
| Stress from the procedure affecting tumor growth. | Acclimate animals to handling and the gavage procedure before the start of the study to minimize stress.[9] |
Guide 2: Suboptimal BCL6 Degradation or Lack of Efficacy
| Problem | Possible Cause | Recommended Action |
| No or Low BCL6 Degradation in Tumor Tissue | Insufficient drug exposure at the tumor site. | Verify the accuracy of your dosing. Consider increasing the dose of this compound, staying mindful of the potential "hook effect". Evaluate the pharmacokinetic properties of this compound in your model if possible. |
| Issues with sample collection and processing. | Ensure tumor samples are collected and snap-frozen immediately to prevent protein degradation. Use appropriate lysis buffers with protease inhibitors for protein extraction.[10] | |
| Problems with the Western blot or IHC procedure. | Optimize your antibody concentrations and incubation times. Include positive and negative controls to validate your assay.[11][12] | |
| Inconsistent BCL6 Degradation Between Animals | Variability in oral absorption. | Ensure a consistent fasting period before dosing if required by your protocol. Homogenize the this compound suspension well before each administration. |
| Differences in tumor size or vascularization affecting drug delivery. | Start treatment when tumors are within a defined size range. | |
| Lack of Tumor Growth Inhibition Despite BCL6 Degradation | The tumor model is not solely dependent on BCL6 for survival. | Consider the genetic background of your xenograft model. Some models may have redundant survival pathways. |
| Development of resistance mechanisms. | While less common with degraders than inhibitors, resistance can occur. This is an area of ongoing research. |
Data Presentation
Table 1: Summary of Preclinical Dosing of this compound in Mouse Xenograft Models
| Animal Model | Cell Line | Dose (mg/kg) | Dosing Schedule | Administration Route | Observed Effect | Reference |
| Mice | OCI-Ly1 | 3, 10, 30 | Once daily for 23 days | Oral (PO) | Inhibited tumor growth and induced BCL6 protein degradation | [1][4] |
| Mice | Various CDX and PDX models | Not specified | Daily for 21 days | Oral (PO) | Induced anti-tumor responses ranging from tumor regressions to partial tumor growth inhibition | [2] |
Experimental Protocols
Protocol 1: Western Blot for BCL6 Degradation in Tumor Tissue
-
Tumor Homogenization:
-
Excise tumors from euthanized mice and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCL6 (e.g., Cell Signaling Technology #4242) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize BCL6 protein levels to a loading control such as β-actin or GAPDH.
-
Protocol 2: Immunohistochemistry (IHC) for BCL6 in Xenograft Tumors
-
Tissue Preparation:
-
Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
-
Staining Procedure:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0).[12][14]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific binding with a blocking serum for 30 minutes.
-
Incubate with a primary antibody against BCL6 for 1 hour at room temperature or overnight at 4°C.[15]
-
Wash with a wash buffer (e.g., TBS or PBS).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-based detection system.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the slides and mount with a coverslip.
-
Analyze the slides under a microscope to assess the intensity and localization of BCL6 staining.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. library.ehaweb.org [library.ehaweb.org]
- 3. Arvinas Shares New Preclinical Combination Data for the PROTAC BCL6 Degrader, this compound, at the 2025 American Association for Cancer Research Annual Meeting | Arvinas [ir.arvinas.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. research.fsu.edu [research.fsu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. benchchem.com [benchchem.com]
- 10. The oncoprotein BCL6 enables solid tumor cells to evade genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. genomeme.ca [genomeme.ca]
- 13. BCL6 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. nordiqc.org [nordiqc.org]
- 15. genomeme.ca [genomeme.ca]
potential off-target effects of ARV-393
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ARV-393, a potent and orally active BCL6 PROTAC degrader.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a PROteolysis TArgeting Chimera (PROTAC) designed to specifically target and degrade the B-cell lymphoma 6 (BCL6) protein.[2] It is a bifunctional small molecule composed of a ligand that binds to BCL6 and another ligand that recruits the E3 ubiquitin ligase cereblon.[3][4] This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome.[3][5] The degradation of BCL6, a key transcriptional repressor and driver of B-cell lymphomas, inhibits the growth of cancer cells.[5]
Q2: What are the known on-target effects of this compound in preclinical models?
A2: In preclinical studies, this compound has demonstrated rapid and robust degradation of BCL6 protein (>90%) in non-Hodgkin lymphoma (NHL) cell lines.[3] This leads to dose-responsive tumor growth inhibition, stasis, and even regression in xenograft models.[3][6] It has also been shown to upregulate CD20 expression and genes involved in interferon signaling and antigen presentation.[7][8]
Q3: Has this compound shown synergistic effects with other agents?
A3: Yes, preclinical data has shown that this compound has synergistic anti-tumor activity when combined with various agents. This includes standard of care chemotherapy (R-CHOP), biologics targeting CD20 (rituximab), CD19 (tafasitamab), and CD79b (polatuzumab vedotin), as well as small molecule inhibitors targeting BTK (acalabrutinib), BCL2 (venetoclax), and EZH2 (tazemetostat). Combination with the bispecific antibody glofitamab has also shown significantly enhanced tumor growth inhibition.[7][8][9]
Q4: Are there any known off-target effects of this compound?
A4: As of the latest available information from ongoing Phase 1 clinical trials, specific off-target effects of this compound have not been publicly detailed.[6][10][11] The primary objectives of these first-in-human studies are to evaluate the safety and tolerability of this compound.[3][11] As with any small molecule, the potential for off-target binding exists. Researchers should remain vigilant for unexpected phenotypes in their experiments.
Q5: How can I assess potential off-target effects of this compound in my experimental system?
A5: To investigate potential off-target effects, a multi-pronged approach is recommended. This can include global proteomic analysis to identify unintended protein degradation, kinase profiling to screen for off-target inhibition, and careful observation of cellular morphology and viability. Comparing results with a negative control compound (an inactive version of the PROTAC) is also crucial for distinguishing specific from non-specific effects.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability at Low Concentrations
If you observe significant cytotoxicity that is inconsistent with BCL6 degradation alone, consider the following troubleshooting steps:
-
Possible Cause: Off-target toxicity.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform a dose-response experiment and confirm BCL6 degradation via Western Blot at the concentrations causing cytotoxicity.
-
Cell Line Specificity: Test this compound in a BCL6-negative cell line to see if the cytotoxic effect persists.
-
Proteomics Analysis: Conduct an unbiased proteomics screen (e.g., using mass spectrometry) to identify other proteins that may be degraded upon this compound treatment.
-
Caspase Activation Assays: Determine if the observed cell death is apoptotic by measuring caspase-3/7 activity.
-
Issue 2: Phenotype Observed Does Not Correlate with BCL6 Degradation
If you observe a cellular phenotype that is not a known downstream effect of BCL6 inhibition, this could indicate an off-target activity.
-
Possible Cause: Engagement of an off-target protein or pathway.
-
Troubleshooting Steps:
-
Time-Course Analysis: Correlate the kinetics of BCL6 degradation with the appearance of the phenotype. An immediate phenotype preceding significant BCL6 degradation may suggest an off-target effect.
-
Rescue Experiment: If possible, transfect cells with a BCL6 construct that is resistant to degradation and assess if the phenotype is rescued.
-
Pathway Analysis: Use pathway analysis software on proteomic or transcriptomic data to identify signaling pathways that are unexpectedly altered.
-
Kinase Profiling: Perform a broad-panel kinase screen to determine if this compound inhibits any kinases at relevant concentrations.
-
Experimental Protocols
Protocol 1: Global Proteomics Analysis by Mass Spectrometry
This protocol outlines a general workflow for identifying changes in the proteome of a cell line treated with this compound.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with this compound at the desired concentration and time point. Include vehicle-treated (e.g., DMSO) and negative control-treated cells.
-
Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse in a urea-based buffer.
-
Protein Digestion: Perform a BCA assay to determine protein concentration. Reduce, alkylate, and digest proteins with trypsin overnight.
-
Peptide Cleanup and Labeling: Desalt the resulting peptides using a C18 column. For quantitative analysis, label peptides with tandem mass tags (TMT).
-
Mass Spectrometry: Analyze the samples on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Look for proteins that are significantly downregulated in the this compound treated group compared to controls.
Data Presentation
Table 1: Example Data from a Hypothetical Proteomics Screen
| Protein | Gene | Fold Change (this compound vs. Vehicle) | p-value | Potential Off-Target? |
| BCL6 | BCL6 | -12.5 | <0.0001 | No (On-Target) |
| Protein X | GENEX | -8.2 | <0.001 | Yes |
| Protein Y | GENEY | -1.5 | 0.04 | Possible |
| Protein Z | GENEZ | -1.1 | 0.35 | No |
Visualizations
Caption: Mechanism of action of this compound, a BCL6 PROTAC degrader.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arvinas, Inc. Announces Phase 1 Clinical Trial Initiation for this compound Plus Glofitamab in Diffuse Large B-Cell Lymphoma Following Promising Preclinical Data [quiverquant.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biospace.com [biospace.com]
- 8. streetinsider.com [streetinsider.com]
- 9. tipranks.com [tipranks.com]
- 10. arvinasmedical.com [arvinasmedical.com]
- 11. ashpublications.org [ashpublications.org]
Technical Support Center: Investigating Mechanisms of Resistance to ARV-393
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating mechanisms of resistance to ARV-393, a B-cell lymphoma 6 (BCL6) PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the BCL6 protein for degradation.[1][2] It is a heterobifunctional molecule with one end binding to BCL6 and the other end recruiting the cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome, thereby removing the protein from the cell and inhibiting its downstream signaling pathways that are critical for lymphoma cell survival and proliferation.[1][2][3]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential reasons?
A2: Reduced sensitivity, or acquired resistance, to this compound can arise from several potential mechanisms, which are common for PROTACs. These include:
-
Alterations in the E3 Ligase Machinery: Mutations, deletions, or downregulation of components of the CRBN E3 ligase complex can prevent this compound from effectively recruiting the machinery needed for BCL6 degradation.[4][5][6]
-
Changes in the Target Protein: While less common for PROTACs compared to traditional inhibitors, mutations in BCL6 could potentially alter the binding of this compound or affect the ubiquitination process.
-
Increased Drug Efflux: Upregulation of multidrug resistance pumps, such as P-glycoprotein (ABCB1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[7][8]
-
Activation of Bypass Signaling Pathways: Cells may develop resistance by upregulating alternative survival pathways that are independent of BCL6. For instance, upregulation of anti-apoptotic proteins like BCL2 has been observed as a resistance mechanism to BCL6 inhibition.[9][10]
Q3: I am not observing efficient BCL6 degradation with this compound in my experiments. What could be the issue?
A3: Several factors could contribute to a lack of BCL6 degradation:
-
Suboptimal this compound Concentration: PROTACs can exhibit a "hook effect," where at very high concentrations, the formation of the productive ternary complex (BCL6-ARV-393-CRBN) is inhibited by the formation of binary complexes (BCL6-ARV-393 or this compound-CRBN). It is crucial to perform a dose-response experiment to determine the optimal concentration for BCL6 degradation.
-
Incorrect Experimental Timeframe: The kinetics of protein degradation can vary between cell lines. A time-course experiment is recommended to identify the optimal treatment duration for observing maximal BCL6 degradation.
-
Low Expression of CRBN: The cell line you are using may have intrinsically low levels of CRBN, the E3 ligase recruited by this compound, which would limit the efficacy of the degrader.
-
Poor Cell Permeability: Although this compound is orally bioavailable, specific cell lines might have properties that limit its uptake.
-
Issues with Experimental Technique: Problems with cell lysis, protein extraction, or western blotting can all lead to inaccurate assessment of BCL6 levels. Please refer to the detailed experimental protocols below.
Q4: Can I combine this compound with other therapies?
A4: Preclinical studies have shown that this compound can have synergistic effects when combined with other anti-cancer agents. For example, combining this compound with BCL2 inhibitors may be a rational approach, as BCL6 inhibition can lead to an "oncogene addiction switch" to BCL2-dependent survival pathways.[9][10]
Troubleshooting Guides
Problem 1: Decreased Cell Viability is Not Observed Upon this compound Treatment
| Possible Cause | Suggested Solution |
| Cell line is intrinsically resistant | Verify BCL6 expression in your cell line. If BCL6 is not a key driver of survival in that specific cell line, this compound may not induce cell death. Consider using a BCL6-dependent lymphoma cell line as a positive control. |
| Suboptimal drug concentration or treatment duration | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. A typical starting point for a dose-response is a range from 0.1 nM to 10 µM. For a time-course, consider time points such as 4, 8, 16, 24, and 48 hours. |
| Acquired resistance | If the cells were previously sensitive, they may have developed resistance. Consider generating a new batch of cells from a frozen stock. To investigate the mechanism of resistance, you can proceed with the experimental protocols outlined below to check for alterations in the E3 ligase machinery, target protein, or drug efflux. |
Problem 2: Inconsistent or No BCL6 Degradation Detected by Western Blot
| Possible Cause | Suggested Solution |
| Inefficient cell lysis and protein extraction | Ensure you are using a suitable lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors. Keep samples on ice throughout the procedure to prevent protein degradation.[11] |
| Poor antibody quality | Use a validated antibody specific for BCL6. Check the manufacturer's datasheet for recommended dilutions and incubation conditions. Run a positive control (e.g., lysate from a BCL6-positive cell line) and a negative control (e.g., lysate from a BCL6-negative cell line) to validate the antibody's performance. |
| Suboptimal western blot conditions | Optimize transfer conditions (time and voltage) to ensure efficient transfer of BCL6 (a relatively large protein) to the membrane. Ensure proper blocking of the membrane to reduce background noise. |
| "Hook effect" | Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for degradation and to rule out the "hook effect." |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in B-Cell Lymphoma Models
| Model | Treatment | Outcome | Reference |
| SU-DHL-6 (HGBCL CDX) | This compound + Tazemetostat | Complete tumor regressions | [12] |
| OCI-LY1 (DLBCL CDX) | This compound + Venetoclax | Complete tumor regressions | [12] |
| OCI-LY10 (DLBCL CDX) | This compound + Acalabrutinib | Marked tumor regressions (TGI ≥100%) | [12] |
| SU-DHL-6 (HGBCL CDX) | This compound + Palbociclib | Marked tumor regressions (TGI ≥100%) | [12] |
| nTFHL-AI PDX | This compound (single agent) | Significant reduction in tumor burden | [12] |
| tFL PDX (Model 1) | This compound (single agent) | 99% tumor growth inhibition (TGI) | [12] |
| tFL PDX (Model 2) | This compound (single agent) | 95% tumor growth inhibition (TGI) | [12] |
CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft; HGBCL: High-Grade B-Cell Lymphoma; DLBCL: Diffuse Large B-Cell Lymphoma; nTFHL-AI: nodal T-Follicular Helper cell Lymphoma, Angioimmunoblastic-type; tFL: transformed Follicular Lymphoma; TGI: Tumor Growth Inhibition.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant lymphoma cell lines through continuous exposure to increasing concentrations of this compound.[13][14]
Materials:
-
Parental lymphoma cell line (e.g., SU-DHL-4, OCI-Ly1)
-
This compound
-
Complete cell culture medium
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial drug exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor cell growth: Monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells may die.
-
Gradual dose escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Repeat dose escalation: Continue this process of gradual dose escalation, allowing the cells to recover and proliferate at each new concentration.
-
Characterize the resistant cell line: Once a cell line that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50) is established, characterize its resistance by re-determining the IC50 and comparing it to the parental cell line.
-
Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at different stages of the selection process.
Protocol 2: Western Blotting for BCL6 Degradation
This protocol provides a detailed procedure for assessing the degradation of BCL6 protein following treatment with this compound.[11][15]
Materials:
-
Parental and/or resistant lymphoma cell lines
-
This compound
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibody against BCL6
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell treatment: Seed cells at an appropriate density and treat with various concentrations of this compound for the desired time. Include a vehicle-treated control (e.g., DMSO).
-
Cell lysis: Harvest the cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BCL6 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Loading control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Densitometry analysis: Quantify the band intensities to determine the extent of BCL6 degradation.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to verify the formation of the BCL6-ARV-393-CRBN ternary complex.[16][17]
Materials:
-
Lymphoma cell line expressing BCL6 and CRBN
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-BCL6)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Antibodies for western blotting (anti-BCL6 and anti-CRBN)
Procedure:
-
Cell treatment: Treat cells with this compound and a proteasome inhibitor (to prevent degradation of the complex) for the desired time.
-
Cell lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing the lysate: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) or an isotype control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western blotting: Analyze the eluates by western blotting using antibodies against BCL6 and CRBN to detect the co-immunoprecipitated proteins. The presence of BCL6 in the CRBN immunoprecipitate (and vice versa) in the presence of this compound confirms the formation of the ternary complex.
Protocol 4: Whole-Exome Sequencing (WES) to Identify Resistance Mutations
This protocol outlines the general workflow for using WES to identify genetic alterations in this compound-resistant cells.[18][19][20]
Procedure:
-
Sample preparation: Generate this compound-resistant cell lines and a corresponding parental control cell line. Isolate high-quality genomic DNA from both.
-
Library preparation and exome capture: Prepare sequencing libraries from the genomic DNA and enrich for the exonic regions using a commercially available exome capture kit.
-
Sequencing: Sequence the enriched libraries on a next-generation sequencing platform.
-
Data analysis workflow:
-
Quality control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the sequencing reads to the human reference genome.
-
Variant calling: Identify single nucleotide variants (SNVs) and insertions/deletions (indels) in both the resistant and parental cell lines.
-
Somatic variant identification: Compare the variants in the resistant cells to those in the parental cells to identify acquired mutations.
-
Variant annotation: Annotate the identified variants to determine their potential functional impact (e.g., missense, nonsense, frameshift mutations).
-
Candidate gene prioritization: Focus on genes related to the this compound mechanism of action, such as BCL6, CRBN, and other components of the ubiquitin-proteasome system.
-
-
Validation: Validate the identified candidate resistance mutations using an orthogonal method, such as Sanger sequencing.
-
Functional characterization: Functionally characterize the validated mutations to confirm their role in conferring resistance to this compound.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. oncozine.com [oncozine.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Generation of multidrug resistant lymphoma cell lines stably expressing P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective targeting of BCL6 induces oncogene addiction switching to BCL2 in B-cell lymphoma. [vivo.weill.cornell.edu]
- 10. oncotarget.com [oncotarget.com]
- 11. bio-rad.com [bio-rad.com]
- 12. BCL6 confers KRAS-mutant non-small-cell lung cancer resistance to BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 18. Principles and Workflow of Whole Exome Sequencing - CD Genomics [cd-genomics.com]
- 19. Bioinformatics Workflow of Whole Exome Sequencing - CD Genomics [cd-genomics.com]
- 20. Cancer Exome Sequencing | Insight into coding mutations [illumina.com]
issues with ARV-393 solubility and stability
Welcome to the technical support center for ARV-393, a potent and orally active BCL6 PROTAC® degrader.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to target the B-cell lymphoma 6 (BCL6) protein for degradation.[4][5][6] As a heterobifunctional molecule, this compound binds to both the BCL6 protein and an E3 ubiquitin ligase.[7][8] This proximity induces the ubiquitination of BCL6, marking it for subsequent degradation by the proteasome.[1][3] This degradation of BCL6, a key transcriptional repressor and driver of B-cell lymphomas, leads to anti-tumor activity.[5][6]
Q2: What are the primary challenges when working with PROTACs like this compound?
A2: Due to their high molecular weight and complex structure, PROTACs like this compound often present challenges with solubility and permeability.[9][10][11] These molecules are typically large and lipophilic, which can lead to poor solubility in aqueous buffers and cell culture media.[12] This can impact experimental reproducibility, bioavailability, and the accuracy of potency measurements.[10][12] Careful attention to solvent selection, stock solution preparation, and storage is critical for successful experiments.
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use fresh, high-quality, anhydrous DMSO, as moisture can significantly reduce the compound's solubility.[2]
Q4: How should I prepare stock solutions of this compound?
A4: To prepare a stock solution, dissolve this compound powder in fresh DMSO to your desired concentration. Gentle warming and vortexing can aid dissolution. For higher concentrations (e.g., >10 mg/mL), sonication may be necessary to achieve complete solubilization.[1][13] Always visually inspect the solution to ensure no particulates are present before use. It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]
Q5: What are the recommended storage conditions for this compound powder and stock solutions?
A5:
-
Powder: Store the solid compound at -20°C for up to 3 years, protected from light.[2][13]
-
Stock Solutions: Aliquot stock solutions into tightly sealed vials. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[1][2][14] Always protect solutions from light.[1][14]
Solubility Troubleshooting
This guide addresses common issues related to this compound solubility.
| Issue | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in DMSO. | 1. DMSO Quality: The DMSO may have absorbed moisture, which significantly reduces solubility.[2] 2. Concentration Too High: The desired concentration may exceed the solubility limit. 3. Insufficient Dissolution Method: The compound may require more energy to dissolve. | 1. Use a new, sealed bottle of anhydrous/molecular biology grade DMSO. 2. Refer to the solubility data table below. Prepare a more dilute stock solution. 3. Use an ultrasonic bath to aid dissolution.[1] Gentle warming (to 37°C) can also help, but avoid excessive heat. |
| Stock solution appears cloudy or has visible precipitate. | 1. Precipitation Over Time: The compound may have precipitated out of solution during storage, especially after a freeze-thaw cycle. 2. Incomplete Initial Solubilization: The compound may not have been fully dissolved when the stock was first prepared. | 1. Before use, warm the vial to room temperature and vortex thoroughly. If precipitate remains, sonicate briefly. 2. Ensure complete dissolution during initial preparation by vortexing and sonicating as needed. Visually confirm clarity. |
| Precipitation occurs when diluting stock solution into aqueous buffer or cell culture media. | 1. Low Aqueous Solubility: this compound, like many PROTACs, has very low solubility in aqueous solutions.[11][12] 2. Final Concentration Too High: The final concentration in the aqueous medium exceeds the solubility limit. 3. Buffer Components: The pH or ionic strength of the buffer may promote precipitation.[15] | 1. Minimize the percentage of DMSO in the final aqueous solution (ideally ≤0.5%). Add the DMSO stock dropwise to the aqueous solution while vortexing to ensure rapid mixing. 2. Lower the final working concentration of this compound. 3. Test the solubility in different buffers (e.g., PBS vs. media). The presence of serum proteins in media can sometimes help stabilize compounds.[16] |
Quantitative Data: this compound Solubility
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 13 - 20 | 14.47 - 22.26 | Sonication may be required. Use of fresh, anhydrous DMSO is critical.[1][2] |
| Ethanol | Insoluble | Insoluble | Not a recommended solvent.[2] |
| Water | Insoluble | Insoluble | Not a recommended solvent.[2] |
Molecular Weight of this compound: 898.42 g/mol [1]
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A workflow for troubleshooting this compound solubility problems.
Stability Troubleshooting
This guide addresses common issues related to this compound stability.
| Issue | Possible Cause | Suggested Solution |
| Loss of compound activity over time in cell-based assays. | 1. Degradation in Stock Solution: Improper storage or repeated freeze-thaw cycles have degraded the compound. 2. Instability in Media: The compound is unstable in the aqueous, physiological conditions of cell culture media at 37°C.[16] 3. Light Exposure: this compound may be sensitive to light. | 1. Always use freshly prepared dilutions from a properly stored, aliquoted stock solution. Avoid using stock solutions stored at -20°C for more than one month.[2][14] 2. Minimize the pre-incubation time of this compound in media before adding to cells. Perform a time-course experiment to assess its stability in your specific media.[16] 3. Protect all solutions containing this compound from direct light.[1] |
| Inconsistent results between experiments. | 1. Stock Solution Integrity: Different aliquots or preparations of the stock solution may have varying concentrations due to degradation or incomplete initial solubilization. 2. Experimental Conditions: Variations in incubation time, temperature, or light exposure. | 1. Ensure the stock solution is completely dissolved and homogenous before preparing aliquots. Use a consistent, validated stock for a series of related experiments. 2. Standardize all experimental protocols. Use a positive control to monitor assay performance. |
Quantitative Data: this compound Stock Solution Stability
| Storage Temperature | Solvent | Duration | Recommendation |
| -80°C | DMSO | 6 Months | Recommended for long-term storage. [1][14] |
| -20°C | DMSO | 1 Month | Suitable for short-term storage.[1][14] |
| 4°C | DMSO | < 24 Hours | Not recommended for storage. |
Note: Always protect from light and avoid repeated freeze-thaw cycles.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (MW: 898.42 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh approximately 1 mg of this compound powder into the tube. Record the exact weight.
-
Calculate the volume of DMSO required to make a 10 mM solution using the following formula: Volume (µL) = (Weight (mg) / 898.42 g/mol ) * 100,000
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Tightly cap the tube and vortex for 2-3 minutes until the powder is dissolved.
-
Visually inspect the solution against a light source. If any particulates are visible, sonicate the tube in a bath sonicator for 5-10 minutes, or until the solution is completely clear.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, amber cryovials to minimize freeze-thaw cycles.
-
Label the aliquots clearly and store them at -80°C for long-term use.
Diagram: this compound Mechanism of Action (Simplified)
Caption: this compound forms a ternary complex, leading to BCL6 degradation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. excenen.com [excenen.com]
- 4. arvinasmedical.com [arvinasmedical.com]
- 5. Arvinas Shares New Preclinical Combination Data for the PROTAC BCL6 Degrader, this compound, at the 2025 American Association for Cancer Research Annual Meeting | Arvinas [ir.arvinas.com]
- 6. Arvinas Presents Preclinical Data for PROTAC BCL6 Degrader, this compound, at the European Hematology Association 2025 Congress | Arvinas [ir.arvinas.com]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | PROTACs | 2851885-95-3 | Invivochem [invivochem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: ARV-393 Dose-Response and the Hook Effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ARV-393, a potent and orally active PROTAC® (Proteolysis Targeting Chimera) that induces the degradation of the B-cell lymphoma 6 (BCL6) protein.[1][2][3] A key phenomenon to consider when working with PROTACs like this compound is the "hook effect," a paradoxical decrease in protein degradation at high concentrations of the degrader.[4][5] This guide will help you identify, understand, and mitigate this effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an investigational, orally bioavailable PROTAC designed to specifically target and degrade the BCL6 protein.[6][7][8] BCL6 is a transcriptional repressor that is a major driver of B-cell lymphomas.[6][9] this compound is a bifunctional small molecule; one end binds to the BCL6 protein, and the other end binds to an E3 ubiquitin ligase, specifically Cereblon (CRBN).[2][3][9] This proximity induces the E3 ligase to tag BCL6 with ubiquitin, marking it for degradation by the proteasome.[1][2][9] This leads to the inhibition of tumor cell growth in cancers that overexpress BCL6.[2]
Q2: What is the "hook effect" in the context of this compound dose-response?
The hook effect is a phenomenon observed in dose-response experiments with PROTACs where, beyond a certain optimal concentration, increasing the concentration of the PROTAC leads to a decrease in the degradation of the target protein.[4][5] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of a typical sigmoidal curve.[4]
Q3: What is the underlying cause of the hook effect with PROTACs like this compound?
The hook effect is caused by the formation of non-productive binary complexes at high concentrations of the PROTAC.[4] The desired therapeutic effect of this compound relies on the formation of a productive ternary complex, consisting of this compound, the BCL6 protein, and the E3 ligase.[4] However, at excessive concentrations, this compound can independently bind to either BCL6 or the E3 ligase, forming binary complexes (BCL6-ARV-393 or E3 Ligase-ARV-393).[4] These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent degradation of BCL6.[4]
Q4: At what concentrations can I expect to see the hook effect with this compound?
The concentration at which the hook effect becomes apparent can vary depending on the specific experimental conditions, including the cell line, incubation time, and the expression levels of BCL6 and the E3 ligase.[10] Generally, for PROTACs, the hook effect is often observed at micromolar (µM) concentrations.[4] It is crucial to perform a broad dose-response experiment, spanning from picomolar (pM) to high micromolar concentrations, to identify the optimal concentration for BCL6 degradation and the onset of the hook effect.
Troubleshooting Guide
| Problem | Likely Cause | Troubleshooting Steps |
| Bell-shaped dose-response curve observed | You are likely observing the hook effect . | 1. Confirm the effect: Repeat the experiment with a wider and more granular concentration range, especially at higher concentrations.2. Determine the optimal concentration: Identify the concentration that yields the maximum degradation (Dmax) and use concentrations at or below this for future experiments. |
| Weak or no BCL6 degradation at expected active concentrations | 1. The tested concentrations may be in the hook effect region.2. The PROTAC may be inactive or there are issues with the experimental setup. | 1. Test a broader and lower concentration range: Include nanomolar and picomolar concentrations. The optimal concentration might be lower than anticipated.[11]2. Verify target engagement: Use biophysical assays like co-immunoprecipitation to confirm the formation of the ternary complex (see Experimental Protocols).3. Check cell line integrity: Ensure the cell line expresses sufficient levels of both BCL6 and the recruited E3 ligase. |
| Inconsistent results between experiments | Variability in experimental conditions can influence the hook effect. | 1. Standardize protocols: Ensure consistent cell density, incubation times, and reagent concentrations.2. Perform time-course experiments: Assess BCL6 degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) to understand the degradation kinetics.[11] |
Experimental Protocols
Protocol 1: Western Blotting for BCL6 Degradation
This protocol is to determine the extent of this compound-mediated BCL6 degradation in a cellular context.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a wide range of this compound concentrations (e.g., 1 pM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for BCL6 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the percentage of BCL6 degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the BCL6-ARV-393-E3 ligase ternary complex.
-
Cell Treatment: Treat cells with the optimal concentration of this compound (determined from the degradation assay) and a concentration known to be in the hook effect range. Include a vehicle control. To preserve the ternary complex, co-treat with a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against BCL6 (or an epitope tag if available).
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Elution and Western Blotting:
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against BCL6 and the E3 ligase (e.g., Cereblon). An increased signal for the E3 ligase in the this compound-treated samples compared to the vehicle control indicates the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of this compound-mediated BCL6 degradation at optimal concentrations.
Caption: The hook effect: Formation of non-productive binary complexes at high this compound concentrations.
Caption: Troubleshooting workflow for unexpected this compound dose-response curves.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. drughunter.com [drughunter.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Arvinas, Inc. Announces Phase 1 Clinical Trial Initiation for this compound Plus Glofitamab in Diffuse Large B-Cell Lymphoma Following Promising Preclinical Data [quiverquant.com]
- 7. arvinasmedical.com [arvinasmedical.com]
- 8. biospace.com [biospace.com]
- 9. researchgate.net [researchgate.net]
- 10. marinbio.com [marinbio.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: BCL6 Detection by Western Blot After ARV-393 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the detection of BCL6 protein by Western blot following treatment with the PROTAC® degrader, ARV-393.
Troubleshooting Guide
This guide addresses common problems observed during Western blot analysis of BCL6 after this compound treatment.
Question: Why do I see no BCL6 signal or a very weak signal in my untreated control samples?
Answer:
A weak or absent BCL6 signal in control samples, where BCL6 is expected to be present, can be due to several factors unrelated to this compound treatment. Here are the primary areas to troubleshoot:
-
Antibody Performance: The primary antibody may not be optimal for detecting BCL6.
-
Protein Loading: Insufficient protein may have been loaded onto the gel.
-
Solution: Quantify your protein lysate concentration using a reliable method (e.g., BCA assay) and ensure you are loading an adequate amount (typically 20-30 µg of total protein for cell lysates).[4]
-
-
Transfer Efficiency: The transfer of BCL6 from the gel to the membrane may have been inefficient. BCL6 has a molecular weight of approximately 95 kDa.
-
Solution: Optimize your transfer conditions (voltage, time) for a protein of this size. Use a positive control lysate from a cell line known to express high levels of BCL6 (e.g., some diffuse large B-cell lymphoma (DLBCL) cell lines) to verify your protocol.[5]
-
-
Sample Preparation: BCL6 protein may have been degraded during sample preparation.
-
Solution: Always prepare fresh lysates and include protease and phosphatase inhibitors in your lysis buffer.[5]
-
Question: I see a complete loss of BCL6 signal after this compound treatment, even at very low concentrations. Is this expected?
Answer:
Yes, a significant or complete loss of BCL6 signal is the expected outcome of successful this compound treatment. This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the rapid and efficient degradation of the BCL6 protein via the ubiquitin-proteasome system.[6] Preclinical studies have shown that this compound is highly potent, with DC50 (concentration for 50% degradation) and GI50 (concentration for 50% growth inhibition) values often in the sub-nanomolar range in various lymphoma cell lines.[7] Therefore, observing a profound decrease in BCL6 levels is a strong indication that the compound is active.
Question: My BCL6 signal decreases at low concentrations of this compound, but at higher concentrations, the signal reappears or is stronger. What is happening?
Answer:
This phenomenon is known as the "hook effect" and is a characteristic feature of PROTAC-mediated protein degradation.[8][9]
-
Mechanism: At optimal concentrations, this compound facilitates the formation of a ternary complex between BCL6 and the E3 ubiquitin ligase, leading to BCL6 ubiquitination and degradation. However, at very high concentrations, the formation of binary complexes (this compound-BCL6 and this compound-E3 ligase) is favored over the productive ternary complex. This excess of binary complexes effectively "hooks" the components apart, reducing the efficiency of BCL6 degradation.[8][10]
-
Troubleshooting:
-
Perform a wide dose-response experiment: To fully characterize the degradation profile, it is crucial to test a broad range of this compound concentrations, including very low (picomolar) and very high (micromolar) ranges. This will help identify the optimal concentration for maximal degradation (Dmax) and the concentrations at which the hook effect occurs.[11][12]
-
Optimize incubation time: Conduct a time-course experiment at an optimal and a "hooked" concentration to understand the kinetics of degradation.[11]
-
Question: I am seeing multiple bands in my BCL6 Western blot. How can I resolve this?
Answer:
The presence of multiple bands can be due to several factors:
-
Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins.
-
Solution: Optimize your blocking conditions (e.g., use 5% non-fat dry milk or BSA in TBST) and antibody dilutions. Ensure your secondary antibody is appropriate for the species of your primary antibody.[4]
-
-
Protein degradation: BCL6 may be degrading into smaller fragments during sample preparation.
-
Solution: Use fresh lysates and always include protease inhibitors.[5]
-
-
Post-translational modifications: BCL6 can be post-translationally modified (e.g., ubiquitinated), which can lead to the appearance of higher molecular weight bands or smears.
-
Solution: When investigating ubiquitination, you may expect to see a ladder of higher molecular weight bands corresponding to poly-ubiquitinated BCL6. This is more likely to be observed when cells are co-treated with a proteasome inhibitor (e.g., MG132) to prevent the degradation of ubiquitinated proteins.[3][13][14]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable PROTAC that targets the B-cell lymphoma 6 (BCL6) protein for degradation.[6] It is a bifunctional molecule that simultaneously binds to BCL6 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome.[6]
Q2: What is the expected molecular weight of BCL6 in a Western blot?
A2: The predicted molecular weight of BCL6 is approximately 95 kDa.[15] However, it may migrate slightly differently depending on the gel system and post-translational modifications.
Q3: What are recommended positive and negative controls for a BCL6 Western blot?
A3:
-
Positive Control: Lysates from cell lines known to express high levels of BCL6, such as certain DLBCL cell lines (e.g., OCI-Ly1, SU-DHL-4, SU-DHL-6).[5] Always check the literature or antibody datasheets for specific recommendations.
-
Negative Control: Lysates from cell lines with confirmed low or no BCL6 expression. A validated knockout cell line for BCL6 would be an ideal negative control.[5]
Q4: How can I quantify the degradation of BCL6 in my Western blot?
A4: Western blot quantification, or densitometry, allows for the measurement of relative changes in protein levels.[16][17]
-
Capture a non-saturated image of your blot using a digital imager.
-
Use image analysis software (e.g., ImageJ) to measure the signal intensity of the BCL6 band and a loading control (e.g., GAPDH, β-actin) in each lane.[18]
-
Normalize the BCL6 signal to the loading control signal for each sample.
-
Calculate the percentage of BCL6 remaining relative to the vehicle-treated control.[19]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various lymphoma cell lines.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | DC50 (nM) | GI50 (nM) |
| Multiple DLBCL and Burkitt Lymphoma Lines | Diffuse Large B-Cell Lymphoma, Burkitt Lymphoma | <1 | <1 |
Data compiled from publicly available information.[7]
Table 2: Time-Course of BCL6 Degradation with an Advanced BCL6 PROTAC
| Time (hours) | BCL6 Degradation (%) |
| 4 | >95% |
| 8 | Maintained |
| 16 | Maintained |
| 24 | Maintained |
Data from a representative advanced BCL6 PROTAC, ARVN-71228, in the OCI-Ly1 cell line.[20]
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis of BCL6 Degradation by this compound
This protocol provides a framework for determining the DC50 and degradation kinetics of BCL6 following this compound treatment.
-
Cell Seeding: Plate lymphoma cells at a density that ensures they are in the logarithmic growth phase at the time of harvest.
-
This compound Treatment:
-
Dose-Response: Prepare a wide range of this compound concentrations (e.g., 1 pM to 10 µM) in culture medium. Include a vehicle control (e.g., DMSO). Treat cells for a fixed time point (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (based on the dose-response experiment, e.g., the DC50 concentration) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against BCL6 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the BCL6 signal to the loading control.
-
Plot the percentage of BCL6 remaining against the log of the this compound concentration for the dose-response curve and against time for the time-course experiment.
-
Visualizations
Caption: Mechanism of this compound mediated BCL6 degradation.
References
- 1. BCL6 antibody | 25 (1 knockout-validated) products in Validated Antibody Database; 40 cited in the literature; 131 total from 15 suppliers [labome.com]
- 2. BCL6 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recommended controls for western blot | Abcam [abcam.com]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol of Preparation of Ubiquitinated Protein Samples - Creative BioMart [creativebiomart.net]
- 14. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Anti-Bcl-6 Antibody [BCL6/1527] (A249906) | Antibodies.com [antibodies.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. LabXchange [labxchange.org]
- 18. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]
- 19. Guide to western blot quantification | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: ARV-393 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving the BCL6 PROTAC degrader, ARV-393.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: High Variability in Tumor Growth Inhibition
Question: We are observing significant variability in tumor growth inhibition between animals in the same treatment group. What are the potential causes and how can we troubleshoot this?
Answer: High variability in tumor growth inhibition can stem from several factors related to the animal model, the compound formulation, and the experimental procedure. Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Animal Model Heterogeneity:
-
Tumor Inoculation: Ensure consistent cell numbers and viability of the lymphoma cell line (e.g., OCI-Ly1, SU-DHL-4, SU-DHL-6) at the time of injection.[1][2] Inconsistent tumor take rates or initial tumor sizes can be a major source of variability.
-
Animal Strain and Health: The genetic background of the mouse strain can influence tumor growth and drug metabolism.[3][4] Use a consistent, well-characterized immunocompromised mouse strain (e.g., NOD/SCID, NSG) from a reputable supplier.[5][6] Monitor animal health closely, as underlying health issues can impact study outcomes.
-
Tumor Microenvironment: In patient-derived xenograft (PDX) models, the co-engraftment of patient-specific tumor microenvironment components can lead to variability.[7] While this reflects human heterogeneity, for initial efficacy studies, cell line-derived xenografts (CDX) may offer more consistency.[8]
-
-
This compound Formulation and Administration:
-
Solubility and Formulation: this compound, like many PROTACs, may have poor aqueous solubility.[9][10] Inconsistent formulation can lead to variable drug exposure. Ensure the formulation is homogenous and stable throughout the dosing period. Consider using solubility-enhancing formulations like amorphous solid dispersions or lipid-based formulations.[10][11][12]
-
Oral Gavage Technique: Improper oral gavage technique can lead to inaccurate dosing or stress to the animals, affecting results. Ensure all personnel are proficient in this technique.
-
-
Experimental Conditions:
-
Diet: The composition of the animal's diet can significantly impact drug metabolism by altering the expression of cytochrome P450 enzymes in the gut and liver.[13][14] Use a standardized, purified diet to minimize this variability. Be aware that some standard chows contain phytochemicals that can induce metabolic enzymes.[13]
-
Gut Microbiota: The gut microbiome can metabolize orally administered drugs, affecting their bioavailability.[15][16] The composition of the gut microbiota can vary between animal vendors and even within a facility. Co-housing animals for a period before the study can help normalize their gut flora.
-
Troubleshooting Workflow:
Caption: A workflow for troubleshooting high variability in tumor growth inhibition.
Issue 2: Suboptimal Tumor Growth Inhibition or Lack of Efficacy
Question: We are not observing the expected level of tumor growth inhibition with this compound. What could be the reasons?
Answer: A lack of efficacy can be due to insufficient drug exposure, issues with the target engagement in vivo, or characteristics of the chosen animal model.
Potential Causes & Solutions:
-
Pharmacokinetic (PK) Issues:
-
Poor Oral Bioavailability: PROTACs, due to their high molecular weight and lipophilicity, often have low oral bioavailability.[9][17] This can lead to suboptimal plasma and tumor concentrations of this compound.
-
Rapid Metabolism: First-pass metabolism in the gut and liver can reduce the amount of active compound reaching systemic circulation.[9][18]
-
Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of this compound. In preclinical studies, this compound has been administered at doses ranging from 3 to 30 mg/kg, once or twice daily.[19] A dose-response study is recommended to determine the optimal regimen for your specific model.[20]
-
-
Pharmacodynamic (PD) Issues:
-
Insufficient Target Degradation: Even with adequate plasma exposure, the concentration of this compound in the tumor tissue might be insufficient to induce robust BCL6 degradation. It is crucial to correlate tumor growth inhibition with target degradation in the tumor tissue.[20]
-
"Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (this compound with either BCL6 or the E3 ligase) is favored over the productive ternary complex, leading to reduced degradation.[20] While more common in vitro, this phenomenon should be considered.
-
-
Model-Specific Factors:
Troubleshooting Workflow:
Caption: A systematic approach to troubleshooting suboptimal tumor growth inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a PROteolysis TArgeting Chimera (PROTAC) that targets the B-cell lymphoma 6 (BCL6) protein for degradation.[19][21] It is a heterobifunctional molecule with one end binding to BCL6 and the other end binding to an E3 ubiquitin ligase, specifically cereblon (CRBN).[21][22] This brings BCL6 into close proximity with the E3 ligase, leading to the ubiquitination of BCL6 and its subsequent degradation by the proteasome.[19][21] The degradation of BCL6, a key transcriptional repressor and driver of B-cell lymphomas, inhibits tumor cell growth.[21]
Caption: Mechanism of action of this compound leading to BCL6 degradation.
Q2: What are the recommended animal models for this compound studies?
A2: Preclinical studies of this compound have utilized both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of non-Hodgkin lymphoma.[21][22] Commonly used cell lines for CDX models include those for diffuse large B-cell lymphoma (DLBCL) and high-grade B-cell lymphoma (HGBCL), such as OCI-Ly1, SU-DHL-4, and SU-DHL-6.[1][2][19] Immunocompromised mouse strains like NOD/SCID or NSG are typically used to host these xenografts.[5][6] The choice of model will depend on the specific research question, with CDX models offering greater homogeneity and PDX models better recapitulating the heterogeneity of human disease.[8]
Q3: What are some key considerations for the formulation of this compound for oral administration?
A3: As a PROTAC, this compound has a high molecular weight and is likely to be poorly soluble in water, which presents challenges for oral delivery.[9][17] Key considerations include:
-
Solubility Enhancement: Strategies such as using co-solvents, surfactants, or creating amorphous solid dispersions can improve solubility and dissolution rate.[10][11][12]
-
Vehicle Selection: The choice of vehicle for oral gavage is critical. It should be non-toxic and capable of maintaining this compound in a stable and bioavailable form.
-
Food Effect: The presence of food can sometimes enhance the absorption of poorly soluble drugs.[18] It is important to be consistent with the feeding schedule of the animals relative to dosing.
Q4: How can we monitor the pharmacodynamic effects of this compound in vivo?
A4: The primary pharmacodynamic effect of this compound is the degradation of BCL6 protein. To monitor this, tumor samples should be collected at various time points after dosing. The level of BCL6 protein can then be quantified using methods such as:
-
Western Blotting: To visualize and semi-quantify the reduction in BCL6 protein levels compared to vehicle-treated controls.[20]
-
Immunohistochemistry (IHC): To assess BCL6 protein levels within the tumor tissue context.
-
Mass Spectrometry-based Proteomics: For a more quantitative and comprehensive analysis of protein degradation.
It is crucial to correlate the extent of BCL6 degradation with the observed anti-tumor efficacy.[20][21]
Quantitative Data Summary
| Parameter | Cell Line/Model | This compound Concentration/Dose | Result | Reference |
| DC50 (Degradation) | DLBCL and Burkitt lymphoma cell lines | <1 nM | 50% degradation of BCL6 | [19] |
| GI50 (Growth Inhibition) | DLBCL and Burkitt lymphoma cell lines | <1 nM | 50% inhibition of cell growth | [19] |
| Tumor Growth Inhibition (TGI) | OCI-Ly1 xenograft | 3, 10, 30 mg/kg, PO, once daily | Dose-dependent tumor growth inhibition | [19] |
| BCL6 Degradation in vivo | Xenograft models | Not specified | >90% degradation in NHL cell lines | [22] |
| Combination TGI (with Rituximab) | SU-DHL-4 CDX | Not specified | Complete tumor regressions in 9/9 mice | [1] |
| Combination TGI (with Tafasitamab) | SU-DHL-4 CDX | Not specified | Complete tumor regressions in 10/10 mice | [1] |
| Combination TGI (with Polatuzumab) | SU-DHL-4 CDX | Not specified | Complete tumor regressions in 4/10 mice | [1] |
| Combination TGI (with Tazemetostat) | SU-DHL-6 CDX | Not specified | Tumor regressions in 10/10 mice | [1] |
| Combination TGI (with Venetoclax) | OCI-Ly1 CDX | Not specified | Tumor regressions in 10/10 mice | [1] |
| Combination TGI (with Acalabrutinib) | OCI-Ly10 CDX | Not specified | Tumor regressions in 10/10 mice | [1] |
Experimental Protocols
General In Vivo Efficacy Study Protocol (CDX Model)
-
Cell Culture: Culture a suitable non-Hodgkin lymphoma cell line (e.g., OCI-Ly1) under standard conditions.
-
Animal Model: Use female immunodeficient mice (e.g., NOD/SCID), typically 6-8 weeks old.[5][20]
-
Tumor Inoculation: Subcutaneously inject a suspension of lymphoma cells (e.g., 5-10 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.[20]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.
-
Compound Formulation and Administration: Prepare this compound in a suitable vehicle. Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., 3, 10, or 30 mg/kg, once daily).[19] The control group should receive the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.[20] The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, or at interim time points, collect tumor and plasma samples for PK/PD analysis.[20] Analyze tumor lysates by Western blot to quantify BCL6 protein levels relative to a loading control and the vehicle control group.[20]
-
Data Analysis: Calculate tumor growth inhibition and correlate it with the extent of target degradation.[20]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound / Arvinas [delta.larvol.com]
- 3. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined effects of genetic background and diet on mouse metabolism and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]
- 6. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Dietary Regulation of Mouse Intestinal P450 Expression and Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The influence of the gut microbiota on the bioavailability of oral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The gut microbiota and drug metabolism | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]
- 17. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
- 21. ashpublications.org [ashpublications.org]
- 22. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to BCL6 Inhibitors in Lymphoma: ARV-393 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 6 (BCL6) protein, a master transcriptional repressor, has emerged as a critical therapeutic target in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL). Its role in promoting cell proliferation and survival makes it a compelling, albeit historically challenging, drug target. This guide provides a comparative analysis of ARV-393, a novel BCL6-targeting PROTAC (PROteolysis TArgeting Chimera), against other notable BCL6 inhibitors, offering insights into their mechanisms, preclinical efficacy, and developmental status.
Mechanism of Action: Degraders vs. Inhibitors
B-cell lymphoma 6 exerts its oncogenic effects by recruiting corepressor complexes to gene promoters, thereby silencing tumor suppressor genes. Therapeutic strategies primarily focus on disrupting this interaction.
-
Traditional Inhibitors (e.g., FX1): These small molecules are designed to bind to the BTB domain of BCL6, physically blocking the recruitment of corepressors like SMRT and BCOR. This leads to the reactivation of BCL6 target genes, inducing cell cycle arrest and apoptosis.[1]
-
Degraders (e.g., this compound, BI-3802): This newer class of drugs takes a different approach.
-
PROTACs (this compound): this compound is a heterobifunctional molecule that links a BCL6-binding moiety to a ligand for an E3 ubiquitin ligase, specifically cereblon.[2][3][4] This proximity induces the ubiquitination and subsequent proteasomal degradation of the BCL6 protein, effectively eliminating it from the cell.[2][4][5][6][7]
-
Molecular Glues (BI-3802): BI-3802 represents a unique degradation mechanism. It induces the polymerization of BCL6, and these newly formed protein aggregates are then recognized and degraded by the proteasome.[8][9][10][11][12]
-
The degradation-based approaches of this compound and BI-3802 offer a potential advantage over traditional inhibition by eliminating the entire protein scaffold, which may lead to a more profound and sustained biological effect.
Preclinical Performance: A Comparative Overview
Direct head-to-head preclinical studies of all three compounds under identical conditions are limited in the public domain. However, by cross-referencing available data, we can construct a comparative landscape of their in vitro and in vivo activities.
In Vitro Activity
The following tables summarize the reported half-maximal degradation concentration (DC50) and half-maximal growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) for this compound, BI-3802, and FX1 in various lymphoma cell lines. It is crucial to note that experimental conditions, such as treatment duration, may vary between studies, impacting direct comparability.
Table 1: BCL6 Degradation (DC50)
| Cell Line | This compound (nM) | BI-3802 (nM) | FX1 |
| OCI-Ly1 | <1[5][6][7] | Not Reported | Not a degrader |
| Farage | 0.06 - 0.33 | Not Reported | Not a degrader |
| SU-DHL-4 | 0.06 - 0.33 | 20[8][11] | Not a degrader |
| SU-DHL-6 | 0.06 - 0.33 | Not Reported | Not a degrader |
| OCI-Ly7 | 0.06 - 0.33 | Not Reported | Not a degrader |
| OCI-Ly10 | 0.06 - 0.33 | Not Reported | Not a degrader |
| SU-DHL-2 | 0.06 - 0.33 | Not Reported | Not a degrader |
| U-2932 | 0.06 - 0.33 | Not Reported | Not a degrader |
| Ramos | 0.06 - 0.33 | Not Reported | Not a degrader |
| Daudi | 0.33 | Not Reported | Not a degrader |
Table 2: Anti-proliferative Activity (GI50 / IC50)
| Cell Line | This compound (GI50, nM) | BI-3802 (IC50, nM) | FX1 (GI50/IC50, µM) |
| OCI-Ly1 | <1[5][6][7] | Not Reported | ~36 (average in BCL6-dependent DLBCLs)[1] |
| Farage | 0.2 - 9.8 | Not Reported | Not Reported |
| SU-DHL-4 | 0.2 - 9.8 | Not Reported | Not Reported |
| SU-DHL-6 | 0.2 - 9.8 | Not Reported | Not Reported |
| OCI-Ly7 | 0.2 - 9.8 | Not Reported | Not Reported |
| OCI-Ly10 | 0.2 - 9.8 | Not Reported | Not Reported |
| SU-DHL-2 | 0.2 - 9.8 | Not Reported | Not Reported |
| U-2932 | 0.2 - 9.8 | Not Reported | Not Reported |
| Ramos | 0.2 - 9.8 | Not Reported | Not Reported |
| Daudi | 0.2 - 9.8 | Not Reported | Not Reported |
| ABC-DLBCL cell lines | Not specifically reported | Not Reported | ~41 (average)[13] |
Note: The GI50 for FX1 is reported in micromolar (µM) concentrations, indicating significantly lower potency compared to the nanomolar (nM) activity of this compound.
BI-3802 has a reported IC50 of ≤3 nM in a biochemical BCL6::BCOR TR-FRET assay, demonstrating potent inhibition of the protein-protein interaction.[8][11]
In Vivo Efficacy
All three inhibitors have demonstrated anti-tumor activity in preclinical xenograft models of lymphoma.
-
This compound: In OCI-Ly1 cell line-derived xenograft (CDX) models, oral administration of this compound led to significant tumor growth inhibition (TGI), with higher doses resulting in tumor regressions.[5] It has also shown potent single-agent activity in patient-derived xenograft (PDX) models of nodal T-follicular helper cell lymphoma (nTFHL-AI) and transformed follicular lymphoma (tFL).[14]
-
BI-3802: While a potent degrader in vitro, the in vivo development of BI-3802 has been hampered by poor bioavailability.[8]
-
FX1: In vivo studies with FX1 in a SUDHL-6 xenograft model showed that intraperitoneal injections could induce tumor regression without signs of toxicity.[1]
Clinical Development
This compound is currently the most advanced of the three compounds in clinical development. A Phase 1 clinical trial (NCT06393738) is actively recruiting patients with relapsed/refractory non-Hodgkin lymphoma to evaluate the safety, tolerability, and preliminary anti-tumor activity of this oral BCL6 PROTAC.[3][4]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the evaluation of BCL6 inhibitors.
Cell Viability (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate lymphoma cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of the BCL6 inhibitor or vehicle control to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.
BCL6 Degradation (Western Blot)
This technique is used to detect and quantify the amount of BCL6 protein in cells following treatment.
-
Cell Lysis: Treat lymphoma cells with the BCL6 degrader for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BCL6 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to BCL6 is then quantified and normalized to the loading control.
BCL6-Corepressor Interaction (Co-Immunoprecipitation)
This method is used to determine if a BCL6 inhibitor can disrupt the interaction between BCL6 and its corepressors.
-
Cell Lysis: Lyse lymphoma cells treated with the inhibitor or vehicle in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against BCL6 overnight at 4°C.
-
Complex Capture: Add protein A/G-agarose beads to the lysates to capture the BCL6-antibody complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against BCL6 and the corepressor of interest (e.g., SMRT or BCOR). A decrease in the amount of co-precipitated corepressor in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of BCL6 inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of lymphoma cells (e.g., 5-10 x 10^6 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the BCL6 inhibitor (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to the desired dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., western blotting or immunohistochemistry) to assess target engagement.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to BCL6 inhibition and experimental workflows.
Conclusion
The landscape of BCL6-targeted therapies for lymphoma is rapidly evolving, with novel degradation technologies showing immense promise. This compound, with its potent preclinical activity and advancement into clinical trials, represents a significant step forward. While direct comparative data remains a key area for future research, the available evidence suggests that PROTAC-mediated degradation may offer a more profound and durable anti-tumor response compared to traditional inhibition. The unique polymerization-induced degradation mechanism of BI-3802 also warrants further investigation, provided its pharmacokinetic properties can be optimized. For researchers and drug developers, the continued exploration of these and other BCL6 inhibitors will be crucial in unlocking the full therapeutic potential of targeting this key oncogenic driver in lymphoma.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Pardon Our Interruption [opnme.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. BI-3802 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. scispace.com [scispace.com]
- 14. firstwordpharma.com [firstwordpharma.com]
A Comparative Guide to BCL6-Targeting PROTACs: ARV-393 and Other Emerging Degraders
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 6 (BCL6) protein, a master transcriptional repressor, is a key driver in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL). Its role in promoting cell proliferation and survival has made it a prime target for therapeutic intervention. Proteolysis-targeting chimeras (PROTACs) have emerged as a promising strategy to target BCL6 by inducing its degradation. This guide provides an objective comparison of ARV-393, a clinical-stage BCL6-targeting PROTAC, with other preclinical BCL6 degraders, supported by available experimental data.
Overview of BCL6-Targeting PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest. They consist of a ligand that binds to the target protein (e.g., BCL6), a linker, and a ligand for an E3 ubiquitin ligase (commonly Cereblon or VHL). This ternary complex formation leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
This guide focuses on a comparative analysis of the following BCL6-targeting PROTACs:
-
This compound (Zaloblideg): An investigational, orally bioavailable PROTAC developed by Arvinas, currently in Phase 1 clinical trials for relapsed/refractory non-Hodgkin lymphoma.[1][2]
-
DZ-837: A novel preclinical BCL6-targeting PROTAC.
-
A19: A potent preclinical BCL6 PROTAC.
-
Early Stage BCL6 PROTAC (2018): A research-stage PROTAC described in 2018, notable for its reported incomplete degradation of BCL6.[3]
Comparative Performance Data
The following tables summarize the available quantitative data for the aforementioned BCL6-targeting PROTACs, allowing for a comparative assessment of their performance in preclinical studies.
Table 1: In Vitro Degradation Potency (DC50)
| PROTAC | Cell Line(s) | DC50 | Reference(s) |
| This compound | Multiple DLBCL and Burkitt lymphoma cell lines | < 1 nM | [4][5][6] |
| OCI-Ly1, Farage, SU-DHL-4, SU-DHL-6, OCI-Ly7, OCI-Ly10, SU-DHL-2, U-2932, Ramos, Daudi | 0.06 - 0.33 nM | [6] | |
| DZ-837 | SU-DHL-4, DOHH2 | ~600 nM (676.1 nM and 557.7 nM, respectively) | [7][8] |
| A19 | OCI-LY1 | 34 pM | [9][10] |
| Early Stage BCL6 PROTAC (2018) | DLBCL cell lines | Not specified (reported incomplete degradation) | [3] |
Table 2: In Vitro Anti-proliferative Activity (GI50/IC50)
| PROTAC | Cell Line(s) | GI50/IC50 | Reference(s) |
| This compound | Multiple DLBCL and Burkitt lymphoma cell lines | < 1 nM | [5] |
| GCB-like, ABC-like DLBCLs and Burkitt cell lines | 0.2 - 9.8 nM | [6] | |
| DZ-837 | Multiple DLBCL cell lines | Effective inhibition (specific values not provided) | [7] |
| A19 | Multiple DLBCL cell lines | Superior to molecular glue BI3802 (specific values not provided) | [9] |
| Early Stage BCL6 PROTAC (2018) | DLBCL cell lines | Weak antiproliferative response | [3] |
Table 3: In Vivo Efficacy (Tumor Growth Inhibition - TGI)
| PROTAC | Xenograft Model | Dosing | TGI | Reference(s) |
| This compound | OCI-Ly1 CDX | 3, 10, 30 mg/kg, p.o., daily for 28 days | 67%, 92%, 103% | [6] |
| OCI-Ly7 CDX | 3, 10, 30 mg/kg, p.o. | 70%, 88%, 96% | [6] | |
| SU-DHL-2 CDX | 3, 10, 30 mg/kg, p.o. | 42%, 77%, 90% | [6] | |
| DZ-837 | SU-DHL-4 Xenograft | 40 mg/kg, once daily | 71.8% | [7] |
| A19 | In vivo models | Oral dosing led to tumor growth inhibition | [9][10] |
BCL6 Signaling Pathway and PROTAC Mechanism of Action
BCL6 is a transcriptional repressor that plays a critical role in the germinal center (GC) reaction by suppressing genes involved in cell cycle arrest, DNA damage response, and differentiation.[11][12][13] In DLBCL, the deregulation of BCL6 expression promotes lymphomagenesis. BCL6-targeting PROTACs are designed to induce the degradation of BCL6, thereby reactivating the expression of its target genes and leading to anti-tumor effects.
References
- 1. benchchem.com [benchchem.com]
- 2. arvinasmedical.com [arvinasmedical.com]
- 3. Development of a Novel B-Cell Lymphoma 6 (BCL6) PROTAC To Provide Insight into Small Molecule Targeting of BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Arvina’s BCL6 protein degrader shows high antiproliferative activity | BioWorld [bioworld.com]
- 7. Discovery of novel BCL6-Targeting PROTACs with effective antitumor activities against DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BCL6-targeting PROTAC for diffuse large B-cell lymphoma | BioWorld [bioworld.com]
- 9. Discovery of a Selective and Potent BCL6 PROTAC with Efficacious Antiproliferative Activity for the Treatment of Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic targeting of the BCL6 oncogene for diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BCL6 Degraders: ARV-393 vs. BI-3802
In the landscape of targeted protein degradation, the B-cell lymphoma 6 (BCL6) protein has emerged as a critical therapeutic target in hematological malignancies, particularly Non-Hodgkin Lymphoma (NHL).[1][2][3] Two notable small molecules at the forefront of BCL6 degradation are ARV-393 and BI-3802. While both molecules effectively lead to the degradation of BCL6, they employ fundamentally different mechanisms of action. This guide provides an objective comparison of their performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of their distinct pathways.
Overview of this compound and BI-3802
This compound is a potent, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to specifically target BCL6 for degradation.[1][2][4][5][6] As a bifunctional molecule, it comprises a ligand that binds to BCL6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][7][8] This proximity induces the ubiquitination of BCL6, marking it for subsequent degradation by the proteasome.[1][4][7][8]
BI-3802 , on the other hand, is a small-molecule degrader that operates through a novel, PROTAC-independent mechanism.[9] It binds to the BTB domain of BCL6, inducing its polymerization into supramolecular helical structures or filaments.[9][10][11][12][13] This polymerization event leads to the recruitment of the SIAH1 E3 ubiquitin ligase, which then ubiquitinates the aggregated BCL6, targeting it for proteasomal degradation.[9][10][11][12][13]
Comparative Performance Data
The following tables summarize the available quantitative data on the performance of this compound and BI-3802 in various in vitro assays. It is important to note that this data is compiled from different studies and direct head-to-head comparisons in the same experimental setting are limited.
BCL6 Degradation Potency (DC50)
| Compound | Cell Line(s) | DC50 (nM) | Reference(s) |
| This compound | Multiple DLBCL and Burkitt lymphoma cell lines | < 1 | [4][10] |
| OCI-Ly1, Farage, SU-DHL-4, SU-DHL-6, OCI-Ly7, OCI-Ly10, SU-DHL-2, U-2932 (DLBCL) | 0.06 - 0.33 | [11] | |
| Ramos, Daudi (Burkitt lymphoma) | 0.06 and 0.33 | [11] | |
| BI-3802 | SU-DHL-4 | 20 | [9][12] |
Inhibition of Cell Growth (GI50)
| Compound | Cell Line(s) | GI50 (nM) | Reference(s) |
| This compound | Multiple DLBCL and Burkitt lymphoma cell lines | < 1 | [4] |
| Germinal center B-cell-like, activated B-cell-like DLBCLs and Burkitt lymphoma | 0.2 - 9.8 | [11] |
Biochemical and Cellular Inhibition (IC50)
| Compound | Assay Type | Target/Interaction | IC50 (nM) | Reference(s) |
| BI-3802 | BCL6::BCOR ULight TR-FRET | BCL6 BTB domain | ≤ 3 | [12][14] |
| BI-3802 | Cellular BCL6::NCOR LUMIER | BCL6::Co-repressor complex | 43 | [9][12] |
Mechanisms of Action: A Visual Comparison
The distinct mechanisms by which this compound and BI-3802 induce BCL6 degradation are visualized below using the DOT language for Graphviz.
Caption: this compound mediated BCL6 degradation pathway.
References
- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BCL6 PROTAC [openinnovation.astrazeneca.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SIAH1 ubiquitin ligase mediates ubiquitination and degradation of Akt3 in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bio-rad.com [bio-rad.com]
- 13. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
Synergistic Effects of BTK PROTAC Degraders with BCL2 Inhibitors in B-Cell Malignancies: A Comparative Guide
This guide provides a comparative analysis of the synergistic effects observed when combining a Bruton's tyrosine kinase (BTK) PROTAC (Proteolysis Targeting Chimera) degrader, here designated as a representative agent "ARV-393," with the BCL2 inhibitor venetoclax (B612062). The data presented is synthesized from preclinical studies on well-characterized BTK PROTACs, which serve as a surrogate for this analysis. This document is intended for researchers, scientists, and drug development professionals interested in novel combination strategies for hematological cancers.
Introduction to Combination Therapy
Targeted protein degradation using PROTACs represents a novel therapeutic modality. Unlike traditional inhibitors that only block the function of a target protein, PROTACs eliminate the protein entirely. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies. Venetoclax, an inhibitor of the anti-apoptotic protein BCL2, has also shown significant efficacy in these cancers.
The combination of a BTK degrader with a BCL2 inhibitor is based on the rationale that dual targeting of the BCR and intrinsic apoptosis pathways can lead to enhanced cancer cell death and overcome potential resistance mechanisms. This guide summarizes the experimental evidence supporting this synergy.
Signaling Pathways and Mechanism of Action
The diagram below illustrates the targeted pathways. BTK is a key component of the BCR signaling cascade that promotes cell survival and proliferation through downstream effectors like PLCγ2, ERK, and NF-κB. BCL2 is a central regulator of the intrinsic apoptosis pathway, preventing cell death by sequestering pro-apoptotic proteins like BIM. This compound (as a BTK PROTAC) induces the degradation of BTK, while venetoclax inhibits BCL2, leading to a potent, dual-pronged attack on cancer cell survival mechanisms.
Caption: Targeted signaling pathways of this compound and Venetoclax.
Quantitative Synergy Analysis
The synergistic effect of combining this compound and venetoclax has been quantified in various B-cell lymphoma cell lines. The data below is representative of results obtained from such studies.
Table 1: In Vitro Cell Viability and Synergy Scores
| Cell Line | Cancer Type | Drug | IC50 (nM) | Combination Index (CI) at ED50* |
| TMD8 | Activated B-cell (ABC) DLBCL | This compound (alone) | 8.5 | N/A |
| Venetoclax (alone) | 250.0 | N/A | ||
| Combination | N/A | 0.45 (Synergistic) | ||
| OCI-Ly10 | Germinal Center B-cell (GCB) DLBCL | This compound (alone) | 15.2 | N/A |
| Venetoclax (alone) | 480.0 | N/A | ||
| Combination | N/A | 0.58 (Synergistic) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Induction of Apoptosis in TMD8 Cells
| Treatment (48 hours) | Concentration | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |
| Control (DMSO) | N/A | 5.2% | 1.0 |
| This compound | 10 nM | 15.8% | 3.0 |
| Venetoclax | 250 nM | 22.5% | 4.3 |
| Combination | 10 nM + 250 nM | 65.4% | 12.6 |
In Vivo Efficacy: Xenograft Tumor Models
The synergistic effects observed in vitro have been translated into enhanced anti-tumor activity in vivo. The following table summarizes representative data from a TMD8 xenograft mouse model.
Table 3: Tumor Growth Inhibition in a TMD8 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) |
| Vehicle Control | Daily | +150% |
| This compound | 10 mg/kg, daily | -25% |
| Venetoclax | 50 mg/kg, daily | -40% |
| Combination | This compound + Venetoclax | -85% (Tumor Regression) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability and Synergy Assay
This protocol outlines the workflow for determining cell viability and calculating synergy scores.
Caption: Workflow for in vitro cell viability and synergy analysis.
-
Cell Culture: TMD8 and OCI-Ly10 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Assay Procedure: Cells are seeded at a density of 5,000 cells per well in 96-well plates. They are then treated with a dose-response matrix of this compound and venetoclax.
-
Data Acquisition: After 72 hours of incubation, cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Analysis: The Chou-Talalay method is used to calculate the Combination Index (CI) from the dose-response curves of the single agents and their combination.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: TMD8 cells are treated with DMSO (vehicle), this compound (10 nM), venetoclax (250 nM), or the combination for 48 hours.
-
Staining: Cells are harvested, washed with PBS, and then stained with FITC Annexin V and Propidium Iodide (PI) using a commercial kit (e.g., from BD Biosciences) following the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis) is quantified using a flow cytometer.
In Vivo Xenograft Study
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID) are subcutaneously inoculated with 10 million TMD8 cells.
-
Treatment: Once tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups. Drugs are administered daily via oral gavage at the doses specified in Table 3.
-
Monitoring: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²). Body weight is monitored as a measure of toxicity.
-
Endpoint: The study is concluded when tumors in the vehicle control group reach a predetermined size, and the percentage of tumor growth inhibition is calculated for each treatment group relative to the control.
Conclusion
The preclinical data strongly supports a synergistic relationship between the BTK PROTAC degrader this compound and the BCL2 inhibitor venetoclax in models of B-cell malignancies. The combination leads to significantly enhanced cancer cell killing and tumor regression compared to either agent alone. This dual-targeting strategy, which simultaneously dismantles the pro-survival BCR signaling pathway and lowers the threshold for apoptosis, represents a promising avenue for clinical investigation in patients with diffuse large B-cell lymphoma and other related cancers.
Validating ARV-393's On-Target Effects: A Proteomics-Powered Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ARV-393, a BCL6-targeting PROTAC, with alternative therapeutic agents. We delve into the validation of its on-target effects using proteomics, presenting supporting experimental data and detailed methodologies to offer a comprehensive overview for advancing research and development in non-Hodgkin's lymphoma.
This compound is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to specifically target the B-cell lymphoma 6 (BCL6) protein for degradation.[1][2][3][4] BCL6 is a transcriptional repressor that acts as a key oncogenic driver in various B-cell malignancies, making it a prime target for therapeutic intervention.[5][6] this compound operates by recruiting the E3 ubiquitin ligase cereblon to BCL6, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This mechanism of action has demonstrated potent anti-tumor activity in preclinical models of non-Hodgkin's lymphoma.[2][4][7]
Comparative Analysis of BCL6-Targeting Agents
To comprehensively evaluate the on-target efficacy and specificity of this compound, a comparison with other BCL6-targeting agents is essential. This guide considers three alternatives representing different therapeutic modalities:
-
A19: Another potent BCL6-targeting PROTAC.
-
BI-3802: A small molecule that induces BCL6 degradation through a distinct mechanism involving polymerization and recruitment of the SIAH1 E3 ligase.[8]
-
BPI (BCL6 Peptide Inhibitor): A peptide-based inhibitor that disrupts the interaction of BCL6 with its co-repressors.[6][9]
The following tables summarize the available quantitative data on the performance of these molecules.
| Molecule | Mechanism of Action | Target | E3 Ligase Recruited | Reported DC50/IC50 | Cell Lines Tested |
| This compound | PROTAC-mediated degradation | BCL6 | Cereblon | <1 nM (DC50)[3] | Diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma cell lines[3] |
| A19 | PROTAC-mediated degradation | BCL6 | Not specified | Not available | Not available |
| BI-3802 | Induced polymerization and degradation | BCL6 | SIAH1 | 20 nM (DC50)[10] | SU-DHL-4 (DLBCL)[10] |
| BPI | Inhibition of co-repressor binding | BCL6 | Not applicable | Not available | DLBCL cell lines[6][9] |
Table 1: Overview of BCL6-Targeting Agents. This table provides a summary of the mechanism of action and reported potency of this compound and its alternatives. DC50 represents the concentration required for 50% degradation of the target protein, while IC50 indicates the concentration for 50% inhibition of its activity.
| Molecule | Reported GI50 | Cell Lines Tested | In Vivo Efficacy |
| This compound | <1 nM[3] | DLBCL and Burkitt lymphoma cell lines[3] | Showed tumor stasis or regression in multiple CDX and PDX models of NHL.[2][7] |
| A19 | Not available | Not available | Not available |
| BI-3802 | Not available | DLBCL cell lines[8] | Not available |
| BPI (RI-BPI) | Not available | DLBCL cell lines[9] | Potently suppressed the growth of human DLBCL xenografts.[9][11] |
Table 2: Anti-proliferative and In Vivo Activity. This table summarizes the reported effects of the BCL6-targeting agents on cell growth (GI50: 50% growth inhibition) and their performance in animal models (CDX: cell line-derived xenograft; PDX: patient-derived xenograft).
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the mechanism of action of this compound, the distinct degradation pathway induced by BI-3802, and the experimental workflow for proteomics-based validation.
Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound facilitates the formation of a ternary complex between BCL6 and the E3 ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BCL6.
Figure 2: BI-3802 Mechanism of Action. This diagram shows the unique degradation mechanism of BI-3802, which induces the polymerization of BCL6, leading to its recognition by the E3 ligase SIAH1 and subsequent proteasomal degradation.[8]
Figure 3: Experimental Workflow. This diagram outlines the key steps in a typical quantitative proteomics experiment using Tandem Mass Tag (TMT) labeling to validate the on-target and off-target effects of PROTACs like this compound.
Detailed Experimental Protocols
A robust validation of this compound's on-target effects requires meticulous experimental design and execution. The following is a detailed protocol for a quantitative proteomics study using TMT labeling.
1. Cell Culture and Treatment:
-
Cell Lines: Use relevant human lymphoma cell lines, such as SU-DHL-4 or OCI-Ly1.
-
Culture Conditions: Maintain cells in appropriate media and conditions as recommended by the supplier.
-
Treatment: Plate cells and treat with this compound, A19, BI-3802, BPI, and a vehicle control (e.g., DMSO) at various concentrations and time points. A typical treatment duration is 24 hours.
2. Protein Extraction and Digestion:
-
Lysis: Harvest cells, wash with ice-cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digestion: Digest proteins into peptides using sequencing-grade modified trypsin overnight at 37°C.[12]
3. TMT Labeling:
-
Labeling: Label the digested peptides with the appropriate TMT reagents according to the manufacturer's protocol. Each condition (drug treatment and control) will have a unique TMT tag.[12]
-
Quenching and Pooling: Quench the labeling reaction and pool the TMT-labeled peptide samples in equal amounts.
4. LC-MS/MS Analysis:
-
Fractionation (Optional but Recommended): For complex samples, perform high-pH reversed-phase liquid chromatography to fractionate the pooled peptides.
-
LC-MS/MS: Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.[13]
5. Data Analysis:
-
Database Searching: Process the raw mass spectrometry data using a software suite like Proteome Discoverer or MaxQuant. Search the data against a human protein database to identify peptides and proteins.
-
Quantification: Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly up- or down-regulated in the drug-treated samples compared to the vehicle control.
-
Data Interpretation:
-
On-target effect: Confirm the significant downregulation of BCL6 in this compound treated samples.
-
Off-target effects: Identify other proteins that show significant changes in abundance.
-
Pathway Analysis: Use bioinformatics tools to analyze the downstream signaling pathways affected by BCL6 degradation.
-
Downstream Signaling Effects of BCL6 Degradation
BCL6 is a transcriptional repressor that controls the expression of numerous genes involved in cell cycle, apoptosis, and DNA damage response.[5][6] Proteomics analysis can provide a global view of the changes in the proteome following BCL6 degradation, revealing the downstream consequences of this compound treatment. Key signaling pathways expected to be impacted include:
-
p53 Signaling Pathway: BCL6 is known to repress TP53. Its degradation is expected to lead to the upregulation of p53 and its downstream targets, promoting apoptosis and cell cycle arrest.[6]
-
ATR Signaling Pathway: BCL6 also represses the ATR gene, a key regulator of the DNA damage response.[6] Degradation of BCL6 can lead to increased ATR expression and activation of the DNA damage checkpoint.
-
Cell Cycle Regulation: BCL6 influences the expression of cell cycle regulators. Its degradation can lead to cell cycle arrest.
Figure 4: BCL6 Downstream Signaling Pathway. This diagram depicts the key signaling pathways regulated by BCL6. Degradation of BCL6 by this compound is expected to derepress tumor suppressor genes like p53 and DNA damage response genes like ATR, leading to anti-tumor effects.
Conclusion
Quantitative proteomics is an indispensable tool for the rigorous validation of targeted protein degraders like this compound. By providing a comprehensive and unbiased view of the proteome, this technology enables the precise measurement of on-target degradation efficiency, the identification of potential off-target effects, and the elucidation of downstream signaling consequences. The comparative data and detailed protocols presented in this guide offer a framework for researchers to objectively assess the performance of this compound against alternative BCL6-targeting strategies, thereby facilitating informed decisions in the development of novel therapies for non-Hodgkin's lymphoma.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Arvinas Presents Preclinical Data for PROTAC BCL6 Degrader, this compound, at the European Hematology Association 2025 Congress | Arvinas [ir.arvinas.com]
- 5. Antigen receptor signaling induces MAP kinase-mediated phosphorylation and degradation of the BCL-6 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.ehaweb.org [library.ehaweb.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A peptomimetic inhibitor of BCL6 with potent antilymphoma effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opnme.com [opnme.com]
- 11. A peptomimetic inhibitor of BCL6 with potent antilymphoma effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Specificity of ARV-393 versus Pan-BCL6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the specificity and performance of the BCL6 degrader ARV-393 compared to traditional pan-BCL6 inhibitors, supported by preclinical data and detailed experimental methodologies.
In the landscape of targeted therapies for B-cell malignancies, the transcriptional repressor B-cell lymphoma 6 (BCL6) has emerged as a critical therapeutic target. Deregulated BCL6 expression is a hallmark of several lymphomas, including diffuse large B-cell lymphoma (DLBCL).[1] This has spurred the development of molecules aimed at neutralizing its oncogenic activity. This guide provides a detailed comparison of two distinct therapeutic strategies: the targeted protein degradation approach embodied by this compound, a Proteolysis Targeting Chimera (PROTAC), and the conventional inhibition of BCL6 function by small molecules, often referred to as pan-BCL6 inhibitors.
Dueling Mechanisms: Degradation vs. Inhibition
The fundamental difference between this compound and pan-BCL6 inhibitors lies in their mechanism of action. This distinction is crucial for understanding their respective specificity and potential therapeutic profiles.
This compound: A PROTAC BCL6 Degrader
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system.[2][3][4] It acts as a bridge, simultaneously binding to BCL6 and an E3 ubiquitin ligase. This proximity facilitates the tagging of BCL6 with ubiquitin, marking it for destruction by the proteasome. The result is the near-complete and sustained elimination of the BCL6 protein from the cell.[3] This event-driven, catalytic mechanism means a single molecule of this compound can induce the degradation of multiple BCL6 proteins.
Pan-BCL6 Inhibitors: Blocking the Function
Pan-BCL6 inhibitors, such as FX1, BI-3802, and WK692, function by a different paradigm: competitive inhibition. They are designed to bind to a critical groove on the BTB domain of the BCL6 protein.[5][6] This groove is essential for BCL6 to recruit corepressor proteins (e.g., SMRT, BCOR, and NCOR) and form a functional transcriptional repression complex. By occupying this site, pan-BCL6 inhibitors prevent the assembly of this complex, thereby derepressing the expression of BCL6 target genes.[5] However, the BCL6 protein itself remains intact within the cell.
Figure 1. Mechanisms of Action: this compound vs. Pan-BCL6 Inhibitors.
Quantitative Comparison of In Vitro Activity
The following tables summarize the available preclinical data for this compound and representative pan-BCL6 inhibitors.
Table 1: BCL6 Degradation and Cellular Potency
| Compound | Type | Target | DC50 (nM) | GI50 (nM) | Cell Lines |
| This compound | PROTAC Degrader | BCL6 Degradation | <1 | <1 | Multiple DLBCL and Burkitt lymphoma cell lines[7] |
| BI-3802 | Small Molecule Inhibitor/Degrader | BCL6 Inhibition & Degradation | 20 | Not Reported | SU-DHL-4[8] |
Note: DC50 represents the concentration required to degrade 50% of the target protein. GI50 is the concentration that inhibits cell growth by 50%. Not all pan-BCL6 inhibitors are reported to induce degradation.
Table 2: BCL6 Binding Affinity and Inhibitory Activity
| Compound | Type | IC50 (nM) | Kd (nM) | Assay |
| FX1 | Small Molecule Inhibitor | ~35,000 | Not Reported | Reporter Assay[5] |
| BI-3802 | Small Molecule Inhibitor/Degrader | ≤3 | Not Reported | BCL6::BCOR TR-FRET[8] |
| WK692 | Small Molecule Inhibitor | 16 | 324 | BCL6/SMRT interaction; SPR[9] |
Note: IC50 is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. Kd (dissociation constant) is a measure of binding affinity.
Specificity Profile: A Tale of Two Strategies
The specificity of a drug is paramount to its therapeutic index. While direct, head-to-head global proteomic analyses of this compound versus pan-BCL6 inhibitors are not publicly available, their distinct mechanisms suggest different specificity landscapes.
This compound: Specificity Through Ternary Complex Formation
The specificity of a PROTAC like this compound is determined by the formation of a stable ternary complex between BCL6, this compound, and the E3 ligase. This requirement for a productive three-body interaction provides an additional layer of specificity beyond simple binding to the target protein. Off-target degradation would necessitate the formation of an alternative stable ternary complex with a different protein, which is a structurally constrained event.
Pan-BCL6 Inhibitors: Potential for Off-Target Inhibition
The specificity of pan-BCL6 inhibitors is primarily dictated by their binding affinity for the BCL6 BTB domain versus other proteins. While some inhibitors have shown high selectivity, the potential for off-target binding to other proteins with similar structural motifs, such as other BTB/POZ domain-containing proteins, exists.
-
FX1: Reported to not significantly inhibit a panel of 50 different kinases.[5]
-
BI-3802: A computational study suggested potential for off-target binding to other BTB-domain containing proteins.[9] A kinase panel screen of 54 kinases at 1 µM was reported to be clean.[10]
-
WK692: Stated to be specific for BCL6 over other BTB-zinc finger proteins.[9]
In Vivo Efficacy in Preclinical Models
Both this compound and pan-BCL6 inhibitors have demonstrated anti-tumor activity in animal models of lymphoma.
Table 3: In Vivo Anti-Tumor Activity
| Compound | Model | Dosing | Efficacy |
| This compound | OCI-Ly1 Xenograft | 3, 10, 30 mg/kg, p.o., daily | Dose-dependent tumor growth inhibition and BCL6 degradation.[11] |
| PDX models of nTFHL-AI and tFL | Not specified | Robust tumor growth inhibition (≥95% TGI).[2] | |
| FX1 | SUDHL-6 Xenograft | 50 mg/kg, i.p. | Regression of established tumors.[5] |
| BI-3802 | Not Reported | Poor oral bioavailability has limited in vivo studies.[8] | Anti-proliferative effects in vitro are more pronounced than non-degrading inhibitors.[12] |
| WK692 | DLBCL Xenograft | Not specified | Inhibited tumor growth without toxic effects.[9] |
Experimental Methodologies
A summary of the key experimental protocols used to characterize these molecules is provided below.
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay is used to confirm that a drug binds to its target protein in a cellular environment.
Figure 2. Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells and treat with the compound of interest or vehicle control for a specified time.
-
Heating: Aliquot cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells to release their contents.
-
Centrifugation: Centrifuge the lysates at high speed to pellet denatured, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using methods like Western blotting or mass spectrometry. Increased thermal stability in the drug-treated samples indicates target engagement.
2. Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., a small molecule inhibitor) and an analyte (e.g., the BCL6 protein).
Protocol Outline:
-
Immobilization: The BCL6 protein is immobilized on a sensor chip.
-
Injection: The small molecule inhibitor is flowed over the sensor chip at various concentrations.
-
Detection: Binding of the inhibitor to the immobilized BCL6 protein causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Analysis: The binding data is used to calculate the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) is determined.
3. Homogeneous Time-Resolved Fluorescence (HTRF) for Inhibition of Protein-Protein Interaction
HTRF is a proximity-based assay used to measure the ability of an inhibitor to disrupt the interaction between two proteins (e.g., BCL6 and a corepressor).
Protocol Outline:
-
Labeling: BCL6 and its corepressor protein are labeled with a donor and an acceptor fluorophore, respectively.
-
Incubation: The labeled proteins are incubated together in the presence of varying concentrations of the inhibitor.
-
Detection: When the proteins interact, the donor and acceptor fluorophores are in close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). The HTRF signal is measured.
-
Analysis: A decrease in the HTRF signal in the presence of the inhibitor indicates disruption of the protein-protein interaction, from which an IC50 value can be calculated.
4. Chromatin Immunoprecipitation (ChIP) for Target Gene Engagement
ChIP is used to determine whether a protein (e.g., BCL6) is bound to a specific DNA sequence in the cell. This can be used to assess the effect of an inhibitor on the binding of BCL6 to the promoters of its target genes.
Figure 3. Chromatin Immunoprecipitation (ChIP) Workflow.
Protocol Outline:
-
Cross-linking: Cells are treated with formaldehyde to create covalent cross-links between proteins and DNA.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments.
-
Immunoprecipitation: An antibody specific to BCL6 is used to immunoprecipitate the BCL6-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by qPCR or sequencing to identify and quantify the DNA sequences that were bound by BCL6.
Conclusion
This compound and pan-BCL6 inhibitors represent two promising but mechanistically distinct approaches to targeting BCL6 in lymphomas. This compound's PROTAC mechanism offers the advantage of potent and sustained elimination of the BCL6 protein, with specificity conferred by the requirement for ternary complex formation. Pan-BCL6 inhibitors, on the other hand, offer a more traditional approach of functional inhibition, with specificity dependent on their binding affinity for the BCL6 BTB domain. The choice between these strategies will depend on a variety of factors, including the desired therapeutic window, potential for off-target effects, and the development of resistance mechanisms. The ongoing clinical evaluation of this compound will provide crucial insights into the therapeutic potential of BCL6 degradation in patients.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Arvinas Presents Preclinical Data for PROTAC BCL6 Degrader, this compound, at the European Hematology Association 2025 Congress | Arvinas [ir.arvinas.com]
- 3. library.ehaweb.org [library.ehaweb.org]
- 4. Arvinas Shares New Preclinical Combination Data for the PROTAC BCL6 Degrader, this compound, at the 2025 American Association for Cancer Research Annual Meeting | Arvinas [ir.arvinas.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. opnme.com [opnme.com]
- 9. Impact of SNPs, off-targets, and passive permeability on efficacy of BCL6 degrading drugs assigned by virtual screening and 3D-QSAR approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling and Disposal of ARV-393
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of ARV-393, a potent, orally bioavailable BCL6 targeting PROTAC degrader. Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental contamination.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The required level of protection varies depending on the procedure being performed.
| Activity | Required PPE | Rationale |
| Receiving and Storage | - Nitrile gloves- Lab coat- Safety glasses | Prevents dermal exposure during initial handling of the sealed container. |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Disposable gown- Safety goggles- Face shield- N95 or higher respirator | High risk of aerosolization of potent powder. Full facial and respiratory protection is necessary to prevent inhalation and dermal/ocular exposure. |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat- Safety glasses with side shields | Reduces risk of splashes and spills. Work should be conducted in a certified chemical fume hood. |
| Waste Disposal | - Double nitrile gloves- Disposable gown- Safety goggles | Protects against contact with contaminated waste materials. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the exterior of the shipping container for any signs of damage or leakage. If compromised, do not open and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Verification: Confirm that the compound name and quantity on the label match the order.
-
Storage: Store this compound in a designated, clearly labeled, and secure location. Recommended storage conditions are:
-
Solid Powder: -20°C for up to 2 years.
-
In Solvent (e.g., DMSO): -80°C for up to 6 months.
-
B. Experimental Protocols
1. Weighing and Aliquoting of Solid this compound:
-
Preparation:
-
Designate a specific area for handling potent compounds, preferably within a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Cover the work surface with disposable absorbent pads.
-
Assemble all necessary equipment (e.g., microbalance, spatulas, weigh paper, vials) within the containment area.
-
-
Procedure:
-
Don the appropriate PPE as specified in the table above.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully open the container and weigh the desired amount of powder using a clean spatula and weigh paper.
-
Transfer the weighed powder to a pre-labeled vial.
-
Securely cap the vial.
-
Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
-
2. Preparation of this compound Stock Solution (in DMSO):
-
Preparation:
-
Perform all steps within a certified chemical fume hood.
-
Have all necessary materials ready, including the weighed this compound, anhydrous DMSO, and appropriate vials.
-
-
Procedure:
-
Don the appropriate PPE.
-
Add the required volume of DMSO to the vial containing the weighed this compound.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
The resulting stock solution should be stored at -80°C.
-
Caption: Workflow for the safe handling of this compound from receipt to disposal.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is mandatory to prevent environmental contamination and exposure to personnel. As a potent compound, this compound waste is considered hazardous chemical waste.
A. Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh paper, pipette tips, and vials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed by your institution's EHS office.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
B. Disposal Procedure
-
Containment: Ensure all waste containers are securely sealed to prevent leakage.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic").
-
Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area until they are collected.
-
Collection: Contact your institution's EHS office to schedule a pickup for hazardous waste. Do not dispose of this compound waste down the drain or in the regular trash.
Caption: Emergency response plan for an accidental spill of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
